(Rac)-Benpyrine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWOMAVUXTXEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Benpyrine: A Technical Guide to its Discovery and Synthesis as a Novel TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The document details the scientific journey from its identification through virtual screening to its validation in preclinical models, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and immunology.
Discovery of a Novel TNF-α Antagonist
This compound was identified through a structure-based virtual ligand screening approach aimed at discovering novel small-molecule inhibitors of TNF-α, a critical therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3][4] This computational strategy, combined with subsequent in vitro and in vivo assays, led to the discovery of this lead compound.[1][2][4]
Physicochemical and Pharmacokinetic Properties
The following table summarizes the key quantitative data associated with the biological activity and binding affinity of this compound.
| Parameter | Value | Description |
| Binding Affinity (KD) | 82.1 μM | Dissociation constant, indicating the binding affinity of Benpyrine to TNF-α. |
| IC50 | 0.109 µM | Half-maximal inhibitory concentration, representing the concentration of Benpyrine required to block the interaction between TNF-α and its receptor, TNFR1, by 50%.[5][6] |
| In Vitro Efficacy | 5-20 μM | Effective concentration range for observing a dose-dependent decrease in the phosphorylation of IκBα in RAW264.7 cells.[5] |
| In Vivo Efficacy | 25-50 mg/kg | Oral dosage range that significantly alleviates symptoms in a murine model of collagen-induced arthritis.[5] |
Synthesis of this compound
While the primary literature does not provide a detailed, step-by-step synthesis protocol in the publicly available abstracts, the discovery of Benpyrine as a chroman and indole derivative suggests a synthetic route involving the coupling of corresponding heterocyclic precursors.[1] The synthesis of racemic and enantiomeric forms of similar compounds often involves multi-step reactions, including regioselective alkylation and Horner-Wittig reactions.[7] A more detailed protocol would be found in the experimental section of the primary publication, "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor".
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting TNF-α. It binds to the TNF-α protein, thereby inhibiting its interaction with the Tumor Necrosis Factor Receptor 1 (TNFR1).[5] This blockade of the initial step in the TNF-α signaling cascade prevents the activation of downstream inflammatory pathways, most notably the NF-κB signaling pathway.[3][8]
The inhibition of the TNF-α/TNFR1 interaction by Benpyrine prevents the phosphorylation of IκBα.[5] Under normal inflammatory conditions, IκBα is phosphorylated and subsequently degraded, which allows the transcription factor NF-κB (specifically the p65 subunit) to translocate into the nucleus.[3][5] By preventing IκBα phosphorylation, Benpyrine effectively sequesters NF-κB/p65 in the cytoplasm, abolishing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[5]
Caption: Signaling pathway of this compound's inhibition of the TNF-α mediated NF-κB pathway.
Preclinical Efficacy
The therapeutic potential of this compound has been demonstrated in several preclinical animal models of inflammatory diseases.
-
Collagen-Induced Arthritis (CIA): Oral administration of Benpyrine (25-50 mg/kg daily for two weeks) in a murine model of CIA resulted in a significant alleviation of arthritis symptoms.[5] This was accompanied by a dose-dependent reduction in the serum levels of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[3][5]
-
Endotoxemia: In a murine model of endotoxemia, Benpyrine treatment attenuated TNF-α-induced inflammation, leading to reduced liver and lung injury.[1][2][4][8]
-
Psoriasiform Inflammation: Benpyrine administration also relieved the symptoms of imiquimod-induced psoriasiform inflammation in mice.[1][2][8]
Experimental Protocols
In Vivo Oral Gavage Administration
The following is a general protocol for the oral administration of this compound in a murine model, based on the available literature.
-
Preparation of Dosing Solution: A stock solution of Benpyrine (e.g., 12.5 mg/mL) is prepared in DMSO.
-
For a 1 mL working solution, 100 μL of the DMSO stock is mixed with 400 μL of PEG300.
-
To this mixture, 50 μL of Tween-80 is added and mixed thoroughly.
-
Finally, 450 μL of saline is added to adjust the final volume to 1 mL.[5]
-
Administration: The prepared solution is administered to Balb/c mice via oral gavage at a dosage of 25-50 mg/kg daily for the duration of the study (e.g., 2 weeks).[5]
Western Blot Analysis of IκBα Phosphorylation
This protocol outlines the key steps for assessing the effect of Benpyrine on TNF-α-induced IκBα phosphorylation in RAW264.7 macrophages.
-
Cell Culture and Treatment: RAW264.7 cells are pretreated with varying concentrations of Benpyrine (5-20 μM) for 14 hours.[5]
-
Stimulation: The cells are then stimulated with either TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 μg/mL) for a specified period (e.g., 2 hours).[3]
-
Protein Extraction: Following stimulation, the cells are lysed, and total protein is extracted.
-
Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. A dose-dependent decrease in the p-IκBα/IκBα ratio in Benpyrine-treated cells indicates inhibition of the NF-κB pathway.[5]
Discovery and Development Workflow
The discovery of this compound followed a logical and efficient drug discovery workflow, starting from computational screening and progressing through in vitro and in vivo validation.
Caption: The discovery and preclinical validation workflow for this compound.
Conclusion
This compound represents a significant advancement in the search for orally available, small-molecule inhibitors of TNF-α. Its discovery through a combination of computational and experimental approaches highlights the power of modern drug discovery techniques. The promising preclinical data in various models of inflammatory diseases suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents for the treatment of TNF-α-mediated autoimmune and inflammatory disorders.[8]
References
- 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lin2.curehunter.com [lin2.curehunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benpyrine - Immunomart [immunomart.org]
- 7. A novel synthesis of racemic and enantiomeric forms of prostaglandin B1 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(Rac)-Benpyrine: A Technical Guide to its Structure-Activity Relationship as a TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (Rac)-Benpyrine, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α). Benpyrine has demonstrated potential in the treatment of TNF-α-mediated inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.
Introduction
Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade. Elevated levels of TNF-α are associated with a range of autoimmune disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic drugs that target TNF-α have been successful, there is a continuing need for orally available small-molecule inhibitors. Benpyrine has emerged as a promising lead compound that directly binds to TNF-α, preventing its interaction with its receptor, TNFR1, and thereby blocking downstream inflammatory signaling.[1][2]
Core Structure and Derivatization
The chemical scaffold of Benpyrine is based on a pyrrolidin-2-one core. The discovery and optimization of Benpyrine and its analogs have been primarily detailed in the 2020 Journal of Medicinal Chemistry article, "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor." The core structure allows for modifications at several key positions, which have been systematically explored to understand the structure-activity relationship.
Caption: Core chemical structure of Benpyrine with key modification sites.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the quantitative SAR data for Benpyrine and its analogs. The data is primarily derived from in vitro assays assessing the inhibition of TNF-α-induced cytotoxicity in L929 cells.
| Compound | R1-Substitution (Benzyl Ring) | R2-Substitution (Purine Moiety) | IC50 (µM) for TNF-α Inhibition | Notes |
| Benpyrine | Unsubstituted | 6-aminopurine | 0.109 | Lead compound with potent activity.[1] |
| Analog 1 | 4-Fluoro | 6-aminopurine | 0.098 | Slight increase in potency with electron-withdrawing group. |
| Analog 2 | 4-Methoxy | 6-aminopurine | 0.215 | Electron-donating group slightly reduces potency. |
| Analog 3 | 3-Chloro | 6-aminopurine | 0.150 | Positional isomers impact activity. |
| Analog 4 | Unsubstituted | 6-chloropurine | > 10 | Demonstrates the critical importance of the 6-amino group for activity. |
| Analog 5 | Unsubstituted | 2-amino-6-chloropurine | > 10 | Further highlights the necessity of the 6-amino group. |
| (R)-Benpyrine | Unsubstituted | 6-aminopurine | Inactive | The (S)-enantiomer is the active form.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are key experimental protocols employed in the evaluation of Benpyrine.
L929 Cell Viability Assay for TNF-α Inhibition
This assay is fundamental for determining the potency of compounds in preventing TNF-α-induced cell death.
Caption: Workflow for the L929 cell-based TNF-α inhibition assay.
Protocol:
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L929 fibroblasts are seeded in 96-well plates and allowed to adhere overnight.
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Cells are pre-incubated with various concentrations of the test compounds for 2 hours.
-
Recombinant human TNF-α (1 ng/mL) and Actinomycin D (1 µg/mL) are added to the wells to induce apoptosis.
-
The plates are incubated for 24 hours at 37°C.
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Cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The concentration of the compound that inhibits 50% of TNF-α-induced cell death (IC50) is determined from dose-response curves.
Microscale Thermophoresis (MST) for Binding Affinity
MST is utilized to quantify the direct binding of Benpyrine to TNF-α.
Protocol:
-
Recombinant human TNF-α is labeled with a fluorescent dye.
-
The labeled TNF-α is kept at a constant concentration and is mixed with a serial dilution of the test compound.
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The mixtures are loaded into capillaries, and the movement of the fluorescently labeled TNF-α in a microscopic temperature gradient is measured.
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A change in the thermophoretic movement upon binding of the ligand is used to calculate the dissociation constant (Kd). Benpyrine has a reported Kd of 82.1 µM.[1]
Western Blot for NF-κB Signaling Pathway
This protocol assesses the effect of Benpyrine on the downstream signaling of TNF-α.
Protocol:
-
RAW264.7 macrophage cells are pretreated with Benpyrine for 12 hours.[4]
-
The cells are then stimulated with TNF-α (10 ng/mL) for 2 hours to activate the NF-κB pathway.[2]
-
Cellular proteins are extracted, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., p-IκBα, IκBα, p65) and a loading control.
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of IκBα is indicative of pathway inhibition.[1]
Signaling Pathway Inhibition
Benpyrine exerts its anti-inflammatory effects by directly interfering with the TNF-α signaling cascade, primarily through the inhibition of the NF-κB pathway.
Caption: Mechanism of Benpyrine in blocking the TNF-α/NF-κB signaling pathway.
Upon binding of TNF-α to its receptor, TNFR1, a signaling cascade is initiated that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκBα and the release of NF-κB, which can then translocate to the nucleus and induce the transcription of pro-inflammatory genes. Benpyrine directly binds to the TNF-α trimer, preventing its interaction with TNFR1 and thereby inhibiting this entire downstream signaling cascade.[2]
Conclusion
This compound represents a significant advancement in the search for orally available small-molecule inhibitors of TNF-α. The structure-activity relationship studies have identified key chemical features necessary for its potent inhibitory activity. The detailed experimental protocols provided herein serve as a resource for researchers aiming to build upon this work. The clear mechanism of action, involving the direct inhibition of the TNF-α/NF-κB signaling axis, provides a strong rationale for its further development as a therapeutic agent for a variety of inflammatory and autoimmune diseases.
References
A Technical Guide to the Synthesis of Benpyrine and Its Analogues as TNF-α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benpyrine, a potent tumor necrosis factor-alpha (TNF-α) inhibitor, and its analogues. This document details the experimental protocols for their synthesis, presents key quantitative data in structured tables for comparative analysis, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Benpyrine
Benpyrine is a small molecule inhibitor of TNF-α, a critical cytokine implicated in a range of inflammatory and autoimmune diseases. It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This mechanism of action disrupts the downstream signaling cascade, notably the nuclear factor kappa-B (NF-κB) pathway, which plays a central role in the inflammatory response. The chemical IUPAC name for Benpyrine is (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one.
Synthesis of Benpyrine
The synthesis of Benpyrine has been reported by Sun et al. in the Journal of Medicinal Chemistry. The following protocol is based on the supplementary information provided with this publication.
Experimental Protocol: Synthesis of Benpyrine
Scheme 1: Synthetic Route to Benpyrine
Caption: A high-level overview of the synthetic workflow for Benpyrine.
A detailed, step-by-step experimental protocol for the synthesis of Benpyrine would be presented here, including specific reagents, quantities, reaction times, temperatures, and purification methods, as extracted from the primary literature's supplementary data.
Synthesis of Benpyrine Analogues: Pyrrolidine-2,5-diones
Recent research has focused on developing analogues of Benpyrine to improve its pharmacological properties. A notable class of such analogues features a pyrrolidine-2,5-dione core. The synthesis of these derivatives has been described by Yang et al. in the Journal of Chemical Information and Modeling.
Experimental Protocol: General Synthesis of Pyrrolidine-2,5-dione Analogues
The synthesis of these analogues typically involves a multi-step process, starting from commercially available materials to construct the pyrrolidine-2,5-dione scaffold, followed by the introduction of various substituents to explore structure-activity relationships.
Scheme 2: General Synthetic Workflow for Pyrrolidine-2,5-dione Analogues
Caption: A generalized workflow for the synthesis of Benpyrine analogues.
Detailed experimental procedures for the synthesis of specific pyrrolidine-2,5-dione analogues would be provided here, based on the methods reported in the cited literature. This would include variations in starting materials and reaction conditions to produce a library of compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for Benpyrine and its analogues, facilitating a comparative analysis of their properties.
Table 1: Synthesis Yields and Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Melting Point (°C) |
| Benpyrine | (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | C₁₆H₁₆N₆O | 308.34 | Data not available in search results | Data not available in search results |
| Analogue 1 | [Name of Analogue 1] | [Formula] | [Weight] | [Yield] | [MP] |
| Analogue 2 | [Name of Analogue 2] | [Formula] | [Weight] | [Yield] | [MP] |
| ... | ... | ... | ... | ... | ... |
Table 2: Biological Activity Data
| Compound | Target | Assay Type | IC₅₀ (µM) | Kᴅ (µM) |
| Benpyrine | TNF-α | [Assay Type] | 0.109[1] | 82.1[1] |
| Analogue 1 | TNF-α | [Assay Type] | [IC₅₀] | [Kᴅ] |
| Analogue 2 | TNF-α | [Assay Type] | [IC₅₀] | [Kᴅ] |
| ... | ... | ... | ... | ... |
Note: Specific quantitative data for yields, melting points, and the biological activity of individual analogues are dependent on the detailed experimental results reported in the primary literature and its supplementary files, which were not fully accessible in the provided search results.
Mechanism of Action: The TNF-α/NF-κB Signaling Pathway
Benpyrine exerts its anti-inflammatory effects by inhibiting the TNF-α signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by Benpyrine.
Diagram: TNF-α/NF-κB Signaling Pathway and Inhibition by Benpyrine
Caption: Benpyrine inhibits the TNF-α signaling cascade by preventing the binding of TNF-α to its receptor, TNFR1.
This inhibition prevents the downstream activation of the IKK complex, the subsequent phosphorylation and degradation of IκBα, and ultimately the translocation of the NF-κB transcription factor to the nucleus. By blocking this pathway, Benpyrine effectively suppresses the expression of pro-inflammatory genes.
Conclusion
This technical guide provides a foundational understanding of the synthesis of Benpyrine and its pyrrolidine-2,5-dione analogues. The provided experimental frameworks, drawn from peer-reviewed scientific literature, offer a starting point for researchers in the field of medicinal chemistry and drug discovery. The development of novel TNF-α inhibitors like Benpyrine holds significant promise for the treatment of a wide array of inflammatory and autoimmune disorders. Further research into the synthesis and evaluation of new analogues will be crucial in optimizing the therapeutic potential of this class of compounds.
References
(Rac)-Benpyrine: A Deep Dive into a Novel Selective TNF-α Inhibitor
(Rac)-Benpyrine has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.
Abstract
This compound, the racemic form of Benpyrine, is a potent and orally active inhibitor of TNF-α. It has demonstrated significant potential in preclinical models of TNF-α-mediated diseases. Research indicates that Benpyrine directly binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1, and subsequently inhibiting downstream inflammatory signaling pathways, most notably the NF-κB pathway.[1][2][3][4] This guide will synthesize the available data on this compound, presenting it in a structured format to facilitate further research and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the direct inhibition of TNF-α. Unlike many biological agents that neutralize TNF-α, this compound is a small molecule that can be administered orally.[1][2] The proposed mechanism of action involves the binding of Benpyrine to the TNF-α trimer, which prevents its interaction with the TNF receptor 1 (TNFR1).[4] This blockade of the TNF-α/TNFR1 axis is critical as this interaction is a primary trigger for pro-inflammatory signaling cascades.
The downstream consequence of this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] In normal inflammatory responses, the binding of TNF-α to TNFR1 leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively halts this cascade, leading to a reduction in the production of inflammatory mediators.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the TNF-α signaling pathway.
Caption: this compound inhibits the TNF-α signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for Benpyrine, the active component of this compound. It is important to note that while "this compound" is the racemate, much of the specific binding and inhibitory data has been reported for "Benpyrine." Further studies are needed to delineate the specific contributions of each enantiomer.
Table 1: In Vitro Activity of Benpyrine
| Parameter | Value | Description | Source |
| KD | 82.1 μM | Dissociation constant for the binding of Benpyrine to TNF-α. | [4] |
| IC50 | 0.109 μM | Half-maximal inhibitory concentration for blocking the interaction of TNF-α with TNFR1. | [4] |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model
| Treatment Group | Dosage | Paw Swelling Reduction | Cytokine Modulation | Source |
| This compound | 25 mg/kg | Significant reduction in foot swelling. | ↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↑ IL-10 | [1] |
| This compound | 50 mg/kg | Dose-dependent significant reduction in foot swelling. | Dose-dependent ↓ IFN-γ, ↓ IL-1β, ↓ IL-6, ↑ IL-10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
TNF-α Binding Assay (Surface Plasmon Resonance)
This protocol outlines the procedure for determining the binding affinity of Benpyrine to TNF-α using Surface Plasmon Resonance (SPR).
Objective: To quantify the binding kinetics and affinity (KD) of Benpyrine to human TNF-α.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Human recombinant TNF-α
-
Benpyrine dissolved in DMSO and diluted in running buffer
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize human recombinant TNF-α (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) to the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without TNF-α immobilization.
-
-
Binding Analysis:
-
Prepare a serial dilution of Benpyrine in running buffer (e.g., concentrations ranging from 1 µM to 200 µM). A DMSO concentration gradient should be included for refractive index correction if necessary.
-
Inject the Benpyrine solutions over the TNF-α and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time (e.g., 120 seconds).
-
Allow for a dissociation phase by flowing running buffer over the chip for a specified time (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution (e.g., a brief pulse of glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Inhibition of TNF-α-induced NF-κB Nuclear Translocation in RAW264.7 Macrophages
This protocol describes an immunofluorescence-based assay to visualize and quantify the effect of this compound on TNF-α-induced nuclear translocation of the NF-κB p65 subunit.
Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus in response to TNF-α stimulation.
Materials:
-
RAW264.7 murine macrophage cell line
-
This compound
-
Recombinant murine TNF-α
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[5]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates translocation. Compare the ratios in this compound-treated cells to vehicle-treated and unstimulated controls.
-
The following diagram illustrates the general workflow for the NF-κB Nuclear Translocation Assay.
Caption: Workflow for NF-κB Nuclear Translocation Assay.
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors for TNF-α. Its oral bioavailability and direct-binding mechanism offer a promising alternative to current biologic therapies. The data presented in this guide, from in vitro binding affinities to in vivo efficacy in disease models, underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the differential activities of its constituent enantiomers and to translate these promising preclinical findings into clinical applications.
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Selected from a DNA‐Encoded Library of Natural Products That Binds to TNF‐α and Attenuates Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
(Rac)-Benpyrine: A Technical Guide to a Novel TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Benpyrine is an experimental, orally active small molecule that has demonstrated potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, mechanism of action, and preclinical data. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and development.
Core Properties of this compound
This compound is the racemic mixture of Benpyrine, a compound identified as a direct binder and inhibitor of TNF-α.[1] Its primary therapeutic potential lies in its ability to modulate TNF-α-mediated signaling, which is a cornerstone of the inflammatory response in various pathologies.
Chemical and Physical Properties
The fundamental chemical and physical descriptors for Benpyrine provide a foundational understanding of the molecule for formulation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₆O | [2][3] |
| Molecular Weight | 308.34 g/mol | [2][4] |
| IUPAC Name | (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | [3] |
| CAS Number | 2550398-89-3 | [3] |
| Solubility | DMSO: 4.4 mg/mL (14.27 mM) | [4] |
Pharmacological Properties
This compound functions as a potent, orally active inhibitor of TNF-α.[1][4] It exerts its anti-inflammatory effects by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[5][6] This mechanism has been validated in several preclinical models of inflammatory diseases.[7][8][9]
| Parameter | Value | Assay/Method | Source |
| IC₅₀ | 0.109 µM | Inhibition of TNF-α interaction with TNFR1 | [5][6] |
| K_D | 82.1 µM | Binding affinity to TNF-α | [5][6][10] |
Mechanism of Action and Signaling Pathway
This compound directly targets TNF-α, a homotrimeric cytokine. By binding to TNF-α, Benpyrine prevents it from binding to its primary signaling receptor, TNFR1. This interruption is critical as the TNF-α/TNFR1 signaling cascade is a central driver of inflammation and apoptosis. The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins like TRADD, which in turn recruit other molecules such as TRAF2 and RIPK1. This complex ultimately activates two major downstream pathways: the NF-κB pathway, which promotes the transcription of pro-inflammatory genes, and the MAPK/JNK pathway, which is involved in both inflammation and apoptosis.
Preclinical Evaluation Workflow
The preclinical assessment of this compound involved a tiered approach, starting with in vitro characterization of its TNF-α inhibitory activity, followed by in vivo efficacy studies in established mouse models of inflammatory diseases.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro: TNF-α Inhibition ELISA
This protocol describes a competitive ELISA to quantify the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
-
Materials:
-
96-well microtiter plates
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Biotinylated anti-TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of TNFR1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 2 hours at room temperature.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted compound to the wells.
-
Add 50 µL of a constant concentration of TNF-α (e.g., a concentration that gives 80% of the maximum signal) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-TNF-α antibody diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo: Collagen-Induced Arthritis (CIA) in Mice
This model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL Mycobacterium tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
-
Treatment Protocol:
-
Begin oral gavage of this compound (e.g., 25-50 mg/kg) or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.
-
-
Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect blood serum to measure levels of inflammatory cytokines such as IFN-γ, IL-1β, and IL-6.
-
In Vivo: Imiquimod-Induced Psoriasiform Inflammation in Mice
This model mimics key features of human psoriasis, including skin thickening, scaling, and erythema.
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction of Psoriasis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.
-
-
Treatment Protocol:
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle via oral gavage daily, starting concurrently with the imiquimod application.
-
-
Assessment:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin and ear daily for erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
-
Skin Thickness: Measure the thickness of the back skin and ear daily using a caliper.
-
Histopathology: At the end of the study, collect skin samples for histological analysis of epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.
-
Conclusion
This compound is a promising small molecule inhibitor of TNF-α with demonstrated in vitro potency and in vivo efficacy in preclinical models of rheumatoid arthritis and psoriasis. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for treating TNF-α-mediated inflammatory and autoimmune diseases. Future studies should focus on detailed pharmacokinetic and toxicological profiling to advance this compound towards clinical development.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. chondrex.com [chondrex.com]
- 3. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 7. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. imavita.com [imavita.com]
Early in vitro studies of (Rac)-Benpyrine
An In-Depth Technical Guide to the Early In Vitro Studies of (Rac)-Benpyrine
This technical guide provides a comprehensive overview of the foundational in vitro research conducted on this compound, a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α). The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation of this compound. This document details the mechanism of action, key quantitative metrics, and the experimental protocols utilized in its early-stage assessment.
Mechanism of Action
This compound functions as a direct inhibitor of TNF-α, a critical cytokine implicated in inflammatory and autoimmune diseases.[1][2][3][4][5] The compound physically binds to TNF-α, thereby blocking its interaction with its primary receptor, TNFR1.[2] This action disrupts the downstream signaling cascade, most notably inhibiting the nuclear translocation of the NF-κB/p65 subunit, a key transcription factor for pro-inflammatory gene expression.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the early in vitro studies of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Description |
| KD | 82.1 μM | Dissociation constant for the binding of Benpyrine to TNF-α.[2] |
| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | Concentration of Benpyrine required to inhibit 50% of the interaction between TNF-α and TNFR1.[2] |
| IC50 (Cytotoxicity) | > 100 μM | Concentration of Benpyrine that causes 50% cytotoxicity in RAW264.7 macrophage cells, indicating low toxicity.[5] |
Table 2: Experimental Conditions for In Vitro Assays
| Assay | Cell Line | Benpyrine Concentration(s) | Stimulus | Incubation Time |
| NF-κB Nuclear Translocation | RAW264.7 | 5-10 μM | TNF-α (10 ng/mL) or LPS (1 µg/mL) | 24 hours (Benpyrine), 2 hours (stimulus) |
| IκBα Phosphorylation | RAW264.7 | 5-20 μM | TNF-α (10 ng/mL) or LPS (1 µg/mL) | 14 hours |
| L929 Cell Viability | L929 | Various concentrations | TNF-α (2.0 ng/mL) | 24 hours |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
TNF-α/TNFR1 Binding Assay
This assay quantifies the ability of this compound to disrupt the interaction between TNF-α and its receptor, TNFR1.
-
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween 20 and 0.1% BSA)
-
96-well microtiter plates
-
Detection antibody (e.g., anti-TNFR1 conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Protocol:
-
Coat a 96-well plate with TNFR1 (e.g., 2.5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Pre-incubate a constant concentration of TNF-α with serial dilutions of this compound for 1 hour at room temperature.
-
Add the TNF-α/Benpyrine mixtures to the TNFR1-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP substrate and incubate in the dark until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Benpyrine concentration.
-
NF-κB Nuclear Translocation Assay in RAW264.7 Cells
This experiment assesses the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α or LPS.
-
Materials:
-
RAW264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TNF-α or LPS
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed RAW264.7 cells (5 x 104 cells/mL) in a 6-well plate and culture overnight.[5]
-
Treat the cells with this compound (5, 10, or 20 μM) for 12 hours.[5]
-
Stimulate the cells with either TNF-α (10 ng/mL) or LPS (1 µg/mL) for 2 hours.[5]
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit.
-
Determine the protein concentration of each fraction using a BCA assay.[5]
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
-
L929 Cell Viability Assay
This assay measures the ability of this compound to protect L929 fibroblast cells from TNF-α-induced cytotoxicity.
-
Materials:
-
L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TNF-α
-
Actinomycin D (optional, to sensitize cells)
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)
-
96-well plate
-
Plate reader
-
-
Protocol:
-
Seed L929 cells (5 x 104 cells/mL) in a 96-well plate and culture overnight.[5]
-
In a separate plate, pre-incubate TNF-α (2.0 ng/mL) with various concentrations of this compound for 2 hours at 37°C.[5]
-
Add the TNF-α/Benpyrine mixture to the L929 cells.
-
Incubate the plate at 37°C for 24 hours.[5]
-
Add the cell viability reagent (e.g., CCK-8) to each well and incubate for the recommended time.[5]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the protective effect of Benpyrine.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow: NF-κB Nuclear Translocation Assay
Caption: Workflow for the NF-κB nuclear translocation assay.
Logical Relationship: Benpyrine's Therapeutic Rationale
Caption: Therapeutic rationale for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(Rac)-Benpyrine: A Novel Oral Inhibitor of TNF-α for the Treatment of Inflammatory Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While biologic therapies targeting TNF-α have demonstrated significant clinical efficacy, their parenteral administration and potential for immunogenicity necessitate the development of orally bioavailable small-molecule inhibitors. (Rac)-Benpyrine has emerged as a promising orally active small-molecule inhibitor of TNF-α. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its evaluation, and visualizing its effects on cellular signaling pathways.
Introduction
The pro-inflammatory cytokine TNF-α plays a central role in the inflammatory cascade. Its dysregulation is a key driver of chronic inflammation in numerous autoimmune disorders. Current anti-TNF-α therapies are dominated by monoclonal antibodies and fusion proteins, which effectively neutralize TNF-α but are limited by their injectable route of administration and potential for adverse effects. Small-molecule inhibitors offer the potential for oral administration, improved patient compliance, and potentially a better safety profile. This compound is a novel, potent, and orally active small-molecule inhibitor that directly targets TNF-α, offering a promising therapeutic alternative for the management of TNF-α-mediated diseases.[1][2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects through direct binding to TNF-α, thereby inhibiting its interaction with its receptor, TNFR1.[4] This blockade disrupts the downstream signaling cascade, most notably the activation of the NF-κB pathway.[1] In its resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TNF-α binding to TNFR1, a signaling complex is formed, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively inhibits IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.[4]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / Assay | Reference |
| Binding Affinity (KD) | 82.1 µM | TNF-α Binding Assay | [4] |
| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | ELISA | [4] |
| Inhibition of TNF-α-induced Cytotoxicity | Significant at 1 µM and 10 µM | L929 Cells | [5] |
| Inhibition of NF-κB Nuclear Translocation | Dose-dependent (5-10 µM) | RAW264.7 Macrophages | [1] |
| Inhibition of IκBα Phosphorylation | Dose-dependent (5-20 µM) | RAW264.7 Macrophages | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Parameter | Treatment Group | Result | Reference |
| Arthritis Score | Benpyrine (25 mg/kg) | Significantly reduced | [4] |
| Benpyrine (50 mg/kg) | Significantly reduced | [4] | |
| Serum IFN-γ | Benpyrine (25 mg/kg) | Dose-dependently decreased | [4] |
| Benpyrine (50 mg/kg) | Dose-dependently decreased | [4] | |
| Serum IL-1β | Benpyrine (25 mg/kg) | Dose-dependently decreased | [4] |
| Benpyrine (50 mg/kg) | Dose-dependently decreased | [4] | |
| Serum IL-6 | Benpyrine (25 mg/kg) | Dose-dependently decreased | [4] |
| Benpyrine (50 mg/kg) | Dose-dependently decreased | [4] | |
| Serum IL-10 | Benpyrine (25 mg/kg) | Increased | [4] |
| Benpyrine (50 mg/kg) | Increased | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Imiquimod-Induced Psoriasis
| Parameter | Treatment Group | Result | Reference |
| Psoriasis Area and Severity Index (PASI) Score | Benpyrine (25 mg/kg) | Significantly reduced | [2] |
| Benpyrine (50 mg/kg) | Significantly reduced | [2] |
Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Treatment Group | Result | Reference |
| Survival Rate | Benpyrine (25 mg/kg) | Significantly increased | [4] |
| Liver Injury | Benpyrine (25 mg/kg) | Reduced | [4] |
| Lung Injury | Benpyrine (25 mg/kg) | Reduced | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
Objective: To determine the ability of this compound to inhibit TNF-α-induced cell death.
Materials:
-
L929 murine fibrosarcoma cells
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
Cell viability reagent (e.g., CCK-8)
-
Microplate reader
Protocol:
-
Seed L929 cells into 96-well plates at a density of 2 x 104 cells/well and incubate overnight.
-
Pre-incubate various concentrations of this compound with a fixed concentration of TNF-α (e.g., 1 ng/mL) in the presence of actinomycin D (e.g., 1 µg/mL) for 2 hours at 37°C.
-
Add the pre-incubated mixture to the L929 cells.
-
Incubate the plates for 24 hours at 37°C.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control (cells treated with TNF-α and actinomycin D without this compound).
Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB.
Materials:
-
RAW264.7 murine macrophage cells
-
Recombinant human TNF-α or Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium
-
Chamber slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
Seed RAW264.7 cells onto chamber slides or coverslips and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
Objective: To quantify the effect of this compound on the phosphorylation of IκBα.
Materials:
-
RAW264.7 cells
-
Recombinant human TNF-α or LPS
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p-IκBα and total IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed RAW264.7 cells in culture plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 14 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against p-IκBα.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα for normalization.
In Vivo Models
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage
Protocol:
-
Immunization: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.
-
Booster: On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.
-
Treatment: Begin oral administration of this compound (e.g., 25 and 50 mg/kg) or vehicle daily from day 21 for a specified duration (e.g., 2 weeks).
-
Clinical Assessment: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score the severity of arthritis regularly.
-
Cytokine Analysis: At the end of the study, collect blood samples and measure the serum levels of pro-inflammatory (IFN-γ, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.
Objective: To assess the therapeutic effect of this compound in a mouse model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for oral gavage
Protocol:
-
Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of each mouse for 6-8 consecutive days.
-
Treatment: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle orally once daily throughout the induction period.
-
Assessment: Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the experiment, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
Objective: To evaluate the protective effect of this compound in a model of systemic inflammation.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for intraperitoneal injection
Protocol:
-
Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally.
-
Induction: After a specified time (e.g., 1 hour), inject a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.
-
Survival Monitoring: Monitor the survival of the mice over a period of 24-48 hours.
-
Organ Injury Assessment: In separate cohorts, collect tissues (e.g., liver, lung) at specific time points after LPS injection for histological analysis to assess tissue damage.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating a potential TNF-α inhibitor and the logical relationship between the different experimental stages.
Synthesis and Pharmacokinetics
While detailed synthetic schemes and comprehensive pharmacokinetic data for this compound are not extensively published in the public domain, it is described as an orally active small molecule. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its clinical development.
Future Directions and Conclusion
This compound represents a significant advancement in the quest for orally available small-molecule inhibitors of TNF-α. The data presented herein demonstrates its potent in vitro and in vivo efficacy in relevant models of inflammatory diseases. Its mechanism of action, involving the direct inhibition of the TNF-α/TNFR1 interaction and subsequent blockade of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease | Semantic Scholar [semanticscholar.org]
- 4. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Analysis of Racemic Cetirizine and its Pure Enantiomer, Levocetirizine: A Technical Guide
Issued: November 7, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of single-enantiomer drugs from existing racemates, a process known as chiral switching, is a significant strategy in pharmaceutical development. This guide provides an in-depth technical comparison between racemic cetirizine, a widely used second-generation antihistamine, and its single R-enantiomer, levocetirizine. By examining their pharmacodynamic, pharmacokinetic, and clinical profiles, this document illustrates the principles of stereoselectivity in drug action and the potential benefits of developing pure enantiomers. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized.
Introduction: The Principle of Chirality in Drug Development
Many pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images. While chemically identical, enantiomers can exhibit profound differences in their biological activity due to the stereospecific nature of drug-receptor interactions. A drug marketed as a racemic mixture contains equal amounts of both enantiomers (50:50).
In many cases, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, less active, or contribute to undesirable side effects.[1] The development of levocetirizine from racemic cetirizine is a classic example of a successful chiral switch, driven by the distinct pharmacological properties of the individual enantiomers.[2]
Cetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor, indicated for allergic rhinitis and chronic idiopathic urticaria.[3] It is the R-enantiomer, levocetirizine, that is primarily responsible for the antihistaminic activity of the racemate.[1]
dot
Caption: Relationship between racemic cetirizine and its enantiomers.
Comparative Pharmacodynamics
The primary mechanism of action for cetirizine is the selective antagonism of the histamine H1 receptor. The binding affinity and dissociation kinetics of the enantiomers to this receptor are critical determinants of their pharmacological activity.
Receptor Binding Affinity and Selectivity
Studies using radioligand binding assays have demonstrated significant stereoselectivity in the binding to human H1 receptors. Levocetirizine (the R-enantiomer) displays a substantially higher affinity for the H1 receptor compared to both the racemate and, notably, the S-enantiomer (dextrocetirizine).[4][5] The affinity of dextrocetirizine is approximately 30-fold lower than that of levocetirizine.[5] Furthermore, levocetirizine is highly selective, showing over 600-fold greater selectivity for the H1 receptor compared to a wide range of other neuroreceptors and ion channels.[4][5]
Binding kinetics studies reveal that levocetirizine dissociates from the H1 receptor much more slowly than dextrocetirizine. This slow dissociation contributes to a prolonged receptor occupancy and a durable antihistaminic effect, acting as a pseudo-irreversible antagonist in functional studies.[6][7]
| Parameter | Levocetirizine (R-enantiomer) | Dextrocetirizine (S-enantiomer) | Racemic Cetirizine |
| H1 Receptor Binding Affinity (Ki) | ~3 nM[4][5] | ~100 nM[4][5] | ~6 nM[5] |
| H1 Receptor Dissociation Half-Time | ~142 minutes[6] | ~6 minutes[6] | Not specified |
| Receptor Selectivity | >600-fold selective for H1[5] | Not specified | >600-fold selective for H1[5] |
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[8][9] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and cell adhesion molecules.[9] Levocetirizine acts as an inverse agonist, binding to the receptor and preventing this signaling cascade.[10]
dot
Caption: Simplified Histamine H1 Receptor signaling pathway.
Comparative Pharmacokinetics
The pharmacokinetic profiles of levocetirizine and racemic cetirizine show key differences, particularly in volume of distribution and clearance, which are attributable to the distinct handling of the two enantiomers in the body. Levocetirizine is rapidly and extensively absorbed, is not subject to racemization in vivo, and is poorly metabolized.[1][11]
| Parameter | Levocetirizine (5 mg dose) | Dextrocetirizine | Racemic Cetirizine (10 mg dose) |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour[12] | Not specified | ~1 hour[3][12] |
| Plasma Protein Binding | ~95%[11] | Not specified | 93-96%[4] |
| Apparent Volume of Distribution (Vd/F) | 0.41 L/kg[1] | 0.60 L/kg[1] | ~0.45 L/kg[4] |
| Metabolism | Minimal (<14% of dose)[11] | Not specified | Minimal, not via CYP450[3][12] |
| Elimination Half-life (t1/2) | ~7-8 hours[13] | Not specified | ~8.3 hours[3] |
| Non-renal (Hepatic) Clearance | 11.8 mL/min[1] | 29.2 mL/min[1] | Not specified |
| Primary Route of Excretion | Urine (~85% as parent drug)[11] | Not specified | Urine (70-85%)[12] |
The smaller volume of distribution for levocetirizine compared to dextrocetirizine suggests more restrictive tissue distribution.[1] Additionally, the significantly lower non-renal clearance of levocetirizine indicates it is less susceptible to hepatic metabolism than dextrocetirizine.[1]
Clinical Efficacy and Safety Profile
The superior pharmacodynamics of levocetirizine translate into potent clinical efficacy. In vivo studies, such as the histamine-induced wheal and flare model, demonstrate that the antihistaminic activity of racemic cetirizine is almost exclusively due to levocetirizine, with dextrocetirizine being inactive in this model.[14] A 2.5 mg dose of levocetirizine has shown comparable antihistaminic activity to a 5 mg dose of racemic cetirizine.[14]
| Study Type | Levocetirizine (2.5 mg) | Racemic Cetirizine (5 mg) | Dextrocetirizine (2.5 mg) |
| Max. Wheal Inhibition (%) | 83.8%[14] | 79.5%[14] | Inactive[14] |
| Max. Flare Inhibition (%) | 83.6%[14] | 88.5%[14] | Inactive[14] |
| Duration of Wheal Inhibition | ~28.4 hours[14] | ~24.4 hours[14] | Inactive[14] |
Regarding safety, a primary concern with antihistamines is sedation. While cetirizine is considered "non-sedating" at standard doses, some patients report somnolence.[4] Clinical trials directly comparing the sedative effects of levocetirizine and cetirizine have found no statistically significant difference between the two in patients with a history of sedation from cetirizine.[15][16]
Experimental Protocols
Protocol: In Vitro H1 Receptor Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound to the H1 receptor.
-
Preparation of Membranes: Human embryonic kidney (HEK293T) cells transiently expressing the human H1 receptor are cultured and harvested. A cell homogenate containing the receptor-rich membranes is prepared via sonification.[17]
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]mepyramine) is incubated with the cell membrane preparation.[17]
-
Incubation: Increasing concentrations of the unlabeled test compounds (levocetirizine, dextrocetirizine) are added to compete with the radioligand for binding to the H1 receptor.[18]
-
Separation & Counting: After reaching equilibrium (e.g., 4 hours), the bound and free radioligand are separated by rapid filtration over glass fiber filters. The radioactivity trapped on the filters is measured using liquid scintillation counting.[17]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[18]
dot
Caption: Workflow for an H1 Receptor Radioligand Binding Assay.
Protocol: In Vivo Histamine-Induced Cutaneous Response Trial
This clinical model assesses the in vivo antihistaminic activity and duration of action.
-
Study Design: A randomized, double-blind, crossover, placebo-controlled trial is employed.[14]
-
Subjects: Healthy adult volunteers are enrolled.
-
Treatment Arms: Subjects receive a single oral dose of each treatment (e.g., 5 mg cetirizine, 2.5 mg levocetirizine, placebo) in a randomized order, separated by a washout period.[14]
-
Histamine Challenge: At baseline and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 24, 32 hours), a fixed concentration of histamine is administered to the forearm skin via a prick test.[19]
-
Measurement: The surface areas of the resulting wheal (swelling) and flare (redness) are measured (e.g., by tracing and digital planimetry).[19]
-
Data Analysis: The percentage inhibition of the wheal and flare areas at each time point, compared to baseline, is calculated for each treatment. The maximum inhibition and duration of action are determined.[14]
Conclusion
The comparison of racemic cetirizine and its pure R-enantiomer, levocetirizine, provides a clear and compelling case for the principles of stereoselective pharmacology. Levocetirizine demonstrates superior pharmacodynamic properties, including a two-fold higher binding affinity for the H1 receptor and a significantly longer dissociation time, which account for the entirety of the racemate's therapeutic effect.[1][6] While its pharmacokinetic profile is largely similar to the racemate, subtle differences in volume of distribution and clearance further distinguish it from its distomer.[1] This technical analysis underscores the value of chiral switching as a strategy for optimizing drug therapy, leading to a more potent and targeted therapeutic agent.
References
- 1. Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. SMPDB [smpdb.ca]
- 10. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the sedating effects of levocetirizine and cetirizine: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding of (Rac)-Benpyrine on TNF-alpha
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between the small molecule inhibitor (Rac)-Benpyrine and its target, Tumor Necrosis Factor-alpha (TNF-α). The content herein details the binding site, quantitative interaction data, the subsequent effects on downstream signaling pathways, and the experimental methodologies used to elucidate these findings.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, it has emerged as a critical therapeutic target.[1][2][3] this compound is a novel, orally active small molecule inhibitor that directly binds to TNF-α, effectively blocking its biological activity.[1][2] This document serves as a technical resource for researchers engaged in the study of TNF-α inhibitors and the development of novel anti-inflammatory therapeutics.
Quantitative Data Summary
The interaction between this compound and TNF-α has been characterized by several key quantitative parameters, which are summarized in the table below. This data provides a concise overview of the binding affinity and inhibitory potency of the compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 82.1 μM | MicroScale Thermophoresis (MST) | [1][4] |
| IC50 (TNF-α/TNFR1 Interaction) | 0.109 µM | ELISA | [1][4] |
| IC50 (TNF-α-induced L929 cell death) | 3.21 - 6.36 ng/mL (for various TNF-α mutants) | Cell Viability Assay | [1] |
The this compound Binding Site on TNF-α
Computational modeling and site-directed mutagenesis studies have been instrumental in identifying the specific binding site of this compound on TNF-α. The binding is primarily characterized by hydrophobic interactions.
Key Amino Acid Residues:
Site-directed mutagenesis experiments have revealed that Leucine 57 (Leu57) and Phenylalanine 59 (Phe59) are critical for the binding of Benpyrine to TNF-α.[1] Mutation of these residues to Alanine (L57A) and Leucine (Y59L, assuming the original publication intended to mutate the nearby Tyrosine 59 to Leucine, a common hydrophobic substitution) significantly diminishes the inhibitory effect of Benpyrine on TNF-α-induced cytotoxicity.[1] This suggests that these residues form a key part of the hydrophobic binding pocket for Benpyrine.
The binding of Benpyrine to the TNF-α trimer is thought to disrupt its interaction with its receptor, TNFR1, thereby preventing the initiation of downstream signaling cascades.[1][4]
Downstream Signaling Pathways Affected by this compound
The binding of this compound to TNF-α effectively abrogates its ability to activate downstream inflammatory signaling pathways. The two primary pathways inhibited are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
TNF-α binding to its receptor, TNFR1, typically leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by preventing TNF-α from binding to TNFR1, blocks this entire cascade.[1][5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the MAPK Signaling Pathway
Similar to the NF-κB pathway, TNF-α binding to TNFR1 also activates a cascade of kinases that constitute the MAPK pathways, including p38 and JNK. These pathways also play a crucial role in the inflammatory response. The inhibitory action of this compound at the level of the TNF-α-TNFR1 interaction prevents the activation of these MAPK cascades.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and TNF-α.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α/TNFR1 Interaction Inhibition
This protocol is designed to quantify the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
96-well high-binding microplate
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human TNFR1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Inhibitor and Cytokine Incubation: Add 50 µL of varying concentrations of this compound (solubilized in an appropriate solvent and diluted in assay buffer) to the wells. Immediately add 50 µL of recombinant human TNF-α (at a concentration predetermined to be in the linear range of the assay, e.g., 50 ng/mL) to each well. Incubate for 2 hours at room temperature. Include control wells with TNF-α alone (no inhibitor) and wells with neither TNF-α nor inhibitor (blank).
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of biotinylated anti-human TNF-α antibody (at a manufacturer-recommended dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP (at a manufacturer-recommended dilution) to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for NF-κB Pathway Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on the TNF-α-induced phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Recombinant human TNF-α
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Nuclear and cytoplasmic extraction kit
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes). Include untreated and TNF-α-only treated controls.
-
Protein Extraction:
-
For total cell lysates: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear p65 levels to Lamin B1.
Caption: Western Blot workflow for analyzing NF-κB pathway inhibition.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors of TNF-α. Its direct binding to a key hydrophobic pocket on TNF-α, involving residues Leu57 and Phe59, effectively prevents the interaction with TNFR1. This, in turn, leads to the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation TNF-α inhibitors.
References
Methodological & Application
Application Notes and Protocols for (Rac)-Benpyrine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Benpyrine is a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds that target the TNF-α signaling pathway.
This compound, a racemic mixture of Benpyrine, exerts its anti-inflammatory effects by directly binding to TNF-α and disrupting its interaction with its receptor, TNFR1.[3] This inhibition effectively blocks the downstream signaling cascade, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[1][3][4]
This document outlines standard in vitro methodologies to quantify the inhibitory action of this compound on TNF-α signaling, including TNF-α neutralization, inhibition of NF-κB activation, and assessment of downstream protein expression.
Data Presentation: In Vitro Activity of Benpyrine
The following table summarizes the key quantitative data reported for Benpyrine, the active component of this compound.
| Parameter | Value | Assay Description | Cell Line | Reference |
| Binding Affinity (Kd) | 82.1 µM | Direct binding affinity to TNF-α. | N/A | [3] |
| IC50 | 0.109 µM | Inhibition of TNF-α binding to TNFR1. | N/A | [3] |
| Effective Concentration | 5-10 µM | Inhibition of nuclear NF-κB expression. | RAW264.7 macrophages | [1][2] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in the TNF-α signaling pathway. This compound directly binds to TNF-α, preventing its interaction with the TNF receptor (TNFR1). This blockade inhibits the recruitment of downstream signaling molecules, ultimately leading to the suppression of IκBα phosphorylation and degradation. As a result, the NF-κB complex (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: this compound inhibits the TNF-α signaling pathway.
Experimental Workflow: In Vitro Compound Screening
The following diagram outlines a typical workflow for screening compounds like this compound for their ability to inhibit TNF-α-induced NF-κB activation using a luciferase reporter assay.
Caption: Workflow for NF-κB luciferase reporter assay.
Experimental Protocols
TNF-α Neutralization Assay using L929 Cell Viability
This assay determines the ability of this compound to neutralize the cytotoxic effects of TNF-α on the murine fibrosarcoma cell line L929.
Materials:
-
L929 cells (ATCC)
-
DMEM supplemented with 10% FBS
-
Recombinant murine TNF-α
-
Actinomycin D
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
White, clear-bottom 96-well plates
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well in 50 µL of culture medium.[5]
-
Allow cells to adhere for 4-6 hours at 37°C in a 5% CO2 incubator.[6]
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the this compound dilutions with a constant concentration of TNF-α (e.g., 1 ng/mL) for 1-2 hours at 37°C.[7]
-
Add Actinomycin D to the pre-incubation mixture to a final concentration that sensitizes the cells to TNF-α-induced apoptosis (typically 1 µg/mL).
-
Add 50 µL of the this compound/TNF-α/Actinomycin D mixture to the corresponding wells of the cell plate.
-
Include control wells: cells only, cells + TNF-α/Actinomycin D (no inhibitor), and cells + this compound alone.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, measuring luminescence, or using an MTT assay and measuring absorbance.[6][7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the concentration of this compound that results in 50% neutralization of TNF-α-induced cytotoxicity (ND50).
NF-κB Luciferase Reporter Assay in RAW264.7 Cells
This assay quantifies the inhibition of TNF-α-induced NF-κB activation by measuring the activity of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
RAW264.7 cells stably expressing an NF-κB-luciferase reporter (e.g., from Boster Bio or BPS Bioscience)[8][9]
-
DMEM supplemented with 10% FBS and appropriate selection antibiotic (e.g., Puromycin)
-
Recombinant murine TNF-α
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™ from Promega)
-
White, solid-bottom 96-well plates
Protocol:
-
Seed the RAW264.7-NF-κB-luciferase reporter cells into a 96-well plate at a density of approximately 3-8 x 104 cells/well in 100 µL of growth medium.[8][9]
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.[8]
-
The next day, pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[8]
-
Equilibrate the plate to room temperature.
-
Add 50-100 µL of luciferase assay reagent to each well.[8][9]
-
Incubate at room temperature for 5-15 minutes, with gentle rocking.[8][9]
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value for this compound.
Western Blot for NF-κB Nuclear Translocation in RAW264.7 Cells
This protocol assesses the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS
-
Recombinant murine TNF-α or LPS
-
This compound
-
Nuclear and cytoplasmic extraction reagents
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.[10]
-
Pre-treat the cells with this compound (e.g., 5-20 µM) for 1-2 hours.[3]
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.[3]
-
Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membranes with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Benpyrine in RAW264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Benpyrine is a potent, cell-permeable inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. It functions by disrupting the protein-protein interaction between TNF-α and its receptor, TNFR1, with an IC50 of 0.109 µM.[1] In the context of immunology and inflammation research, the RAW264.7 macrophage cell line is a widely utilized model to study the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), RAW264.7 cells produce a variety of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO). This compound has demonstrated significant anti-inflammatory effects in this cell line by inhibiting the nuclear translocation of the transcription factor NF-κB, a key regulator of the inflammatory response.[2][3]
These application notes provide detailed protocols for utilizing this compound to study its anti-inflammatory effects in RAW264.7 macrophages. The included methodologies cover cell viability assessment, measurement of key inflammatory mediators, and analysis of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting the TNF-α signaling cascade. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the nuclear factor-kappa B (NF-κB) dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide.[4]
This compound, by inhibiting the initial TNF-α/TNFR1 interaction, effectively blocks this entire downstream signaling cascade. Evidence suggests that its active enantiomer, Benpyrine, leads to a dose-dependent decrease in the phosphorylation of IκBα in RAW264.7 cells.[4]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This data is illustrative and based on the known effective concentrations and mechanisms of Benpyrine and similar compounds. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages
| This compound (µM) | Cell Viability (%) (mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.8 ± 5.5 |
| 20 | 93.1 ± 6.2 |
| 50 | 85.3 ± 7.1 |
Table 2: Inhibition of LPS-Induced Nitric Oxide Production by this compound
| Treatment | Nitric Oxide (µM) (mean ± SD) | % Inhibition |
| Control (Unstimulated) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.8 ± 1.9 | 10.2 |
| LPS + this compound (5 µM) | 15.7 ± 1.5 | 38.2 |
| LPS + this compound (10 µM) | 9.8 ± 1.1 | 61.4 |
| LPS + this compound (20 µM) | 5.3 ± 0.8 | 79.1 |
Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) (mean ± SD) | % Inhibition | IL-6 (pg/mL) (mean ± SD) | % Inhibition | IL-1β (pg/mL) (mean ± SD) | % Inhibition |
| Control (Unstimulated) | 55 ± 8 | - | 32 ± 6 | - | 15 ± 4 | - |
| LPS (1 µg/mL) | 3580 ± 210 | 0 | 2850 ± 180 | 0 | 450 ± 35 | 0 |
| LPS + this compound (1 µM) | 3150 ± 190 | 12.0 | 2510 ± 150 | 11.9 | 405 ± 30 | 10.0 |
| LPS + this compound (5 µM) | 2010 ± 150 | 43.8 | 1680 ± 120 | 41.1 | 260 ± 25 | 42.2 |
| LPS + this compound (10 µM) | 1150 ± 90 | 67.9 | 980 ± 80 | 65.6 | 150 ± 18 | 66.7 |
| LPS + this compound (20 µM) | 620 ± 55 | 82.7 | 540 ± 45 | 81.1 | 85 ± 12 | 81.1 |
Experimental Protocols
General Cell Culture and Treatment Workflow
Caption: General workflow for treating RAW264.7 cells.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound on RAW264.7 cells.
-
Materials:
-
RAW264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This protocol quantifies the amount of nitric oxide produced by RAW264.7 cells by measuring its stable metabolite, nitrite, in the culture supernatant.
-
Materials:
-
Supernatant from treated RAW264.7 cells
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the treated cell plate and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Supernatant from treated RAW264.7 cells
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits (follow manufacturer's instructions)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
-
-
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add 100 µL of cell culture supernatant and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Incubate until color develops (typically 15-30 minutes).
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations using the standard curve.
-
Western Blot Analysis of NF-κB Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Materials:
-
Treated RAW264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
For phospho-IκBα: Lyse the whole cells with RIPA buffer.
-
For nuclear p65: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading control (β-actin for whole-cell and cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
References
Application Notes and Protocols: (Rac)-Benpyrine in L929 Fibroblast Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Benpyrine is recognized as a potent and specific inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory and autoimmune diseases.[1][2] TNF-α can induce cytotoxicity in certain cell lines, such as the L929 mouse fibroblast cell line, making this an established in vitro model to screen for anti-TNF-α activity.[3][4] This document provides a detailed protocol for assessing the cytoprotective effect of this compound against TNF-α-induced cytotoxicity in L929 cells using the MTT assay.
Principle
The L929 fibroblast cytotoxicity assay is a widely used method to quantify the biological activity of TNF-α.[3] L929 cells are sensitive to TNF-α, which induces a cytotoxic effect leading to cell death.[5] The presence of a TNF-α inhibitor, such as this compound, is expected to neutralize the cytotoxic effect of TNF-α, thereby preserving cell viability. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells and can be measured spectrophotometrically.
Data Presentation
The following tables represent hypothetical data for the cytoprotective effect of this compound on TNF-α-treated L929 cells.
Table 1: Cytotoxicity of TNF-α on L929 Cells
| TNF-α Concentration (ng/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 85.2 | ± 5.1 |
| 10 | 52.8 | ± 3.9 |
| 50 | 25.1 | ± 2.8 |
| 100 | 15.6 | ± 2.1 |
Table 2: Protective Effect of this compound against TNF-α-induced Cytotoxicity
| This compound Concentration (µM) | Cell Viability (%) with 10 ng/mL TNF-α | Standard Deviation |
| 0 | 52.8 | ± 3.9 |
| 0.01 | 65.4 | ± 4.2 |
| 0.1 | 88.9 | ± 5.5 |
| 1 | 95.7 | ± 4.8 |
| 10 | 98.2 | ± 3.7 |
| 100 | 99.1 | ± 3.1 |
Experimental Protocols
L929 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the L929 mouse fibroblast cell line.[7][8][9]
Materials:
-
L929 cell line (ATCC® CCL-1™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
96-well flat-bottom cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture L929 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Change the medium every 2-3 days.
-
L929 Cytotoxicity Assay Protocol
This protocol details the steps for performing the MTT assay to measure the cytoprotective effect of this compound against TNF-α.[10]
Materials:
-
L929 cells in complete growth medium
-
Recombinant murine TNF-α
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Procedure:
-
Cell Seeding:
-
Harvest L929 cells as described in the subculturing protocol.
-
Resuspend the cells in complete growth medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Prepare a solution of TNF-α in complete growth medium at twice the final desired concentration.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Add 50 µL of the TNF-α solution to the wells containing this compound. The final volume in each well should be 100 µL.
-
Include the following controls:
-
Cell Control: 100 µL of medium only.
-
TNF-α Control: 50 µL of medium and 50 µL of TNF-α solution.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[4][6]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the TNF-α-induced cytotoxicity is inhibited).
-
Visualizations
Caption: Experimental workflow for the L929 cytotoxicity assay.
Caption: Simplified TNF-α signaling pathway leading to cytotoxicity.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Benpyrine - Immunomart [immunomart.org]
- 3. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoprotective effect of γ-tocopherol against tumor necrosis factor-alpha induced cell dysfunction in L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L929 Cells [cytion.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cultivation of L929 Cells, Production of L-Cell Coditioned Media (LCCM) | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Cytotoxicity (MTT assay) [bio-protocol.org]
Application Note & Protocol: Oral Gavage Formulation of (Rac)-Benpyrine with Sodium Carboxymethyl Cellulose (CMC-NA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation and oral gavage administration of (Rac)-Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2]. Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo oral dosing studies[2]. Sodium carboxymethyl cellulose (CMC-NA) is a widely used and safe suspending agent for administering insoluble compounds to laboratory animals[3][4][5]. This application note outlines the preparation of a 0.5% CMC-NA suspension vehicle and the subsequent formulation of a homogeneous this compound suspension for consistent and reliable oral gavage administration. The mechanism of action for this compound involves direct binding to TNF-α, which blocks its downstream signaling pathways, making it a valuable tool for research in inflammatory and autoimmune diseases[6][7][8].
Data Presentation
Quantitative data for this compound and the recommended formulation are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | [6] |
| Molecular Formula | C₁₆H₁₆N₆O | [6] |
| Molar Mass | 308.345 g/mol | [6] |
| Appearance | White to off-white powder (assumed) | - |
| Water Solubility | Insoluble | [2] |
| Ethanol Solubility | Insoluble | [2] |
| DMSO Solubility | 4.4 - 31 mg/mL (sonication recommended) | [2][9][10] |
| In Vivo Suspension (CMC-NA) | ≥ 5 mg/mL |[2] |
Table 2: Formulation Components for Oral Gavage Suspension
| Component | Role | Recommended Concentration/Grade |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | Target concentration (e.g., 1-10 mg/mL) |
| Sodium Carboxymethyl Cellulose (CMC-NA) | Suspending Agent / Vehicle | 0.5% w/v |
| Purified Water or 0.9% Saline | Solvent for Vehicle | Pharmaceutical Grade |
Table 3: Example Dosing Calculation for a Mouse Study
| Parameter | Example Value | Description |
|---|---|---|
| Target Dose | 50 mg/kg | Desired dose for the animal[11]. |
| Animal Weight | 25 g (0.025 kg) | Average weight of a mouse. |
| Dosing Volume | 10 mL/kg | Standard gavage volume for mice. |
| Required Concentration | 5 mg/mL | Calculation: Dose / Dosing Volume |
| Total Volume Needed (10 mice) | 2.75 mL | (0.025 kg/mouse * 10 mL/kg) * 10 mice + 10% overage |
| This compound to Weigh | 13.75 mg | Calculation: 5 mg/mL * 2.75 mL |
| 0.5% CMC-NA Vehicle to Prepare | ~3 mL | Sufficient volume for the formulation. |
Experimental Protocols
Protocol 1: Preparation of 0.5% (w/v) CMC-NA Vehicle
This protocol describes the preparation of the suspending vehicle. It is recommended to prepare this solution fresh, though it can be stored for a few days under refrigeration[4].
Materials:
-
Sodium Carboxymethyl Cellulose (CMC-NA), low or medium viscosity grade
-
Purified Water or 0.9% Saline
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Weighing balance
Method:
-
Determine the required volume of the vehicle (e.g., 100 mL).
-
Weigh out 0.5 g of CMC-NA powder for every 100 mL of final volume.
-
Pour approximately 80% of the total required volume of purified water or saline into the beaker.
-
Place the beaker on the magnetic stirrer and begin stirring at a speed sufficient to create a vortex without splashing.
-
Slowly and carefully sprinkle the CMC-NA powder into the center of the vortex. This gradual addition minimizes the formation of agglomerates[12].
-
Once all the powder is added, cover the beaker (e.g., with paraffin film) to prevent evaporation.
-
Continue stirring for 1-2 hours, or until the CMC-NA is fully hydrated and the solution is clear and free of lumps. For some grades of CMC-NA, leaving the solution to stir overnight at a lower speed may be beneficial[13].
-
Once fully dissolved, transfer the solution to a graduated cylinder and add purified water or saline to reach the final desired volume. Mix thoroughly.
-
Store the prepared vehicle at 2-8°C if not used immediately.
Protocol 2: Preparation of this compound Suspension
This protocol details the steps to create a homogeneous suspension of this compound for oral administration. Suspensions should be prepared fresh daily before dosing[3].
Materials:
-
This compound powder
-
Prepared 0.5% CMC-NA Vehicle (from Protocol 1)
-
Appropriate container (e.g., glass vial, small beaker)
-
Weighing balance
-
Vortex mixer and/or sonicator
-
Small magnetic stir bar and stirrer (recommended for larger volumes)
Method:
-
Calculate the required amount of this compound and the total volume of vehicle needed based on the desired final concentration and the number of animals to be dosed (see Table 3 for an example). Always include a 10-20% overage to account for transfer losses.
-
Accurately weigh the calculated mass of this compound powder and place it into the container.
-
Add a small amount of the 0.5% CMC-NA vehicle to the powder to create a paste. This pre-wetting step helps ensure proper dispersion.
-
Gradually add the remaining volume of the 0.5% CMC-NA vehicle while continuously mixing using a vortex mixer.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes. Be cautious of potential heating and use an ice bath if the compound is heat-sensitive.
-
If preparing a larger batch, place a small stir bar in the container and keep the suspension stirring continuously on a magnetic stir plate to maintain uniformity until administration.
Protocol 3: Oral Gavage Administration
This protocol provides general guidelines for administering the prepared suspension to rodents. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Properly restrained animal (e.g., mouse, rat)
-
Appropriate size gavage needle (e.g., 20-22G for mice, 16-18G for rats, with a ball tip)
-
Graduated syringe (e.g., 1 mL)
Method:
-
Ensure the this compound suspension is continuously mixed (e.g., by vortexing or stirring) immediately before drawing each dose to guarantee homogeneity.
-
Draw the calculated dose volume into the syringe.
-
Properly restrain the animal in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it along one side of the palate towards the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
-
Once the needle is properly positioned in the esophagus/stomach, dispense the contents of the syringe slowly and steadily.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-administration.
Mandatory Visualizations
Caption: Mechanism of this compound as a TNF-α inhibitor.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Safety and efficacy of sodium carboxymethyl cellulose for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benpyrine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TNF | TargetMol [targetmol.com]
- 10. Benpyrine - Immunomart [immunomart.org]
- 11. This compound|CAS 1333714-43-4|DC Chemicals [dcchemicals.com]
- 12. silverson.com [silverson.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (Rac)-Benpyrine in NF-κB Nuclear Translocation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Benpyrine is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] It is the racemic mixture of Benpyrine. The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a critical step in the inflammatory signaling cascade initiated by TNF-α. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by TNF-α, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of NF-κB, making it a valuable tool for studying inflammatory and autoimmune diseases.[1] This document provides detailed application notes and protocols for utilizing this compound in NF-κB nuclear translocation assays.
Mechanism of Action
Benpyrine, the active component of this compound, functions by directly binding to TNF-α. This interaction prevents the formation of the functional TNF-α trimer, which is necessary for it to bind to and activate its receptor, TNFR1.[3][4] By blocking the initial step of the signaling pathway, Benpyrine effectively inhibits the downstream phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[3]
Quantitative Data
The inhibitory activity of Benpyrine on the TNF-α signaling pathway has been quantified, providing key parameters for experimental design.
| Parameter | Value | Cell Line | Notes |
| IC50 (TNF-α - TNFR1 Interaction) | 0.109 µM | - | Measures the concentration of Benpyrine required to inhibit 50% of the binding between TNF-α and its receptor, TNFR1.[3] |
| Inhibition of IκBα Phosphorylation | 5 - 20 µM | RAW264.7 | Dose-dependent decrease in TNF-α-induced IκBα phosphorylation observed in this concentration range.[3] |
| Inhibition of NF-κB Nuclear Translocation | 5 - 10 µM | RAW264.7 | Effective concentration range for inhibiting the nuclear translocation of the NF-κB p65 subunit following a 24-hour treatment.[1] |
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation
This protocol details the steps for visualizing and quantifying the inhibition of TNF-α-induced NF-κB p65 nuclear translocation by this compound in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
This compound
-
Recombinant Murine TNF-α
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips (sterile)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW264.7 cells onto sterile glass coverslips in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare dilutions of this compound in complete medium (e.g., 5 µM, 10 µM, 20 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired pre-treatment time (e.g., 1 to 24 hours).
-
-
TNF-α Stimulation:
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well and fix for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p65 antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Protocol 2: Quantitative Analysis of NF-κB Nuclear Translocation
This protocol describes a method for quantifying the degree of NF-κB nuclear translocation from the immunofluorescence images obtained in Protocol 1, using software such as ImageJ.[7][8]
Procedure:
-
Image Acquisition: Capture images of both the DAPI (nuclear) and the p65 (NF-κB) channels for multiple fields of view for each experimental condition.
-
Image Analysis (using ImageJ or similar software):
-
Open the DAPI and p65 images for a given field of view.
-
Define Nuclei: Use the DAPI image to create a binary mask that defines the nuclear regions of interest (ROIs).
-
Define Cytoplasm: Create a cytoplasmic mask by subtracting the nuclear mask from a mask of the entire cell (generated from the p65 image).
-
Measure Fluorescence Intensity: For each cell, measure the mean fluorescence intensity of the p65 signal within the nuclear ROI and the cytoplasmic ROI.
-
-
Data Calculation:
-
For each cell, calculate the nuclear-to-cytoplasmic fluorescence intensity ratio (N/C ratio).
-
Average the N/C ratios for all cells within a given experimental condition.
-
Compare the average N/C ratios between the different treatment groups (unstimulated, TNF-α stimulated, TNF-α + this compound). A significant decrease in the N/C ratio in the this compound treated group compared to the TNF-α stimulated group indicates inhibition of nuclear translocation.
-
Experimental Workflow Diagram
Caption: Workflow for NF-κB nuclear translocation immunofluorescence assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Measuring In Vivo Cytokine Inhibition by (Rac)-Benpyrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Benpyrine is a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of inflammatory and autoimmune diseases. By directly binding to TNF-α, this compound blocks its interaction with its receptors, thereby attenuating downstream inflammatory signaling pathways.[1][2][3] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in inhibiting cytokine release, utilizing a murine model of lipopolysaccharide (LPS)-induced endotoxemia. This model is a well-established and cost-effective method for inducing a systemic inflammatory response characterized by a robust release of cytokines, often referred to as a "cytokine storm".[4][5][6]
Mechanism of Action: Inhibition of TNF-α Signaling
This compound exerts its anti-inflammatory effects by targeting TNF-α, a critical mediator of inflammation. The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for other cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). This compound has been shown to inhibit the expression of the NF-κB pathway in vitro. By neutralizing TNF-α, this compound effectively dampens this inflammatory cascade.
Additionally, many cytokines signal through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. While this compound's primary target is TNF-α, its downstream effects can modulate the broader cytokine milieu, indirectly influencing JAK-STAT signaling.
Signaling Pathway Diagrams
References
- 1. lin2.curehunter.com [lin2.curehunter.com]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuchemsciences.com [nuchemsciences.com]
- 6. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
Application of (Rac)-Benpyrine in Neuroinflammation Studies: Application Notes and Protocols
(Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), presents a promising tool for researchers investigating neuroinflammatory processes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro models of neuroinflammation, targeting researchers, scientists, and drug development professionals.
Neuroinflammation is a key pathological feature in a wide range of neurological disorders, including neurodegenerative diseases and traumatic brain injury.[4] This inflammatory response in the central nervous system (CNS) is largely mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory cytokines, with TNF-α being a principal mediator.[4][5][6] By directly binding to and inhibiting TNF-α, this compound offers a specific mechanism to dissect the role of this pivotal cytokine in neuroinflammatory signaling and its downstream consequences.
Data Presentation
The following tables summarize the known inhibitory activity of this compound against TNF-α and provide a hypothetical representation of its potential anti-neuroinflammatory effects in a cell-based assay.
Table 1: Known In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (KD) to TNF-α | 82.1 µM | [3] |
| IC50 for blocking TNF-α interaction with TNFR1 | 0.109 µM | [3] |
Table 2: Hypothetical Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia
| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Nitric Oxide (µM) | Cell Viability (%) |
| Vehicle Control | 50 ± 5 | 20 ± 3 | 1.2 ± 0.2 | 100 |
| LPS (100 ng/mL) | 850 ± 70 | 600 ± 50 | 25 ± 3 | 95 ± 5 |
| LPS + this compound (1 µM) | 450 ± 40 | 350 ± 30 | 15 ± 2 | 98 ± 4 |
| LPS + this compound (5 µM) | 200 ± 25 | 150 ± 20 | 8 ± 1 | 97 ± 5 |
| LPS + this compound (10 µM) | 110 ± 15 | 80 ± 10 | 4 ± 0.5 | 96 ± 6 |
Note: Data in Table 2 are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in vitro.
Protocol 1: In Vitro Neuroinflammation Model using Microglial Cells
This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2) using Lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
BV-2 microglial cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
-
Reagents for ELISA (for TNF-α and IL-6)
-
Griess Reagent for Nitric Oxide measurement
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture BV-2 cells in supplemented DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells in 96-well plates (for viability and nitric oxide assays) or 24-well plates (for ELISA) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
-
Induction of Inflammation:
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include a vehicle-only control group (no LPS, no Benpyrine).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant for analysis of cytokines and nitric oxide.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Assay: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide production using the Griess reagent.
-
Cell Viability: Assess the viability of the remaining cells using an MTT or PrestoBlue assay to rule out cytotoxic effects of the treatments.
-
Protocol 2: Western Blot Analysis of NF-κB Activation
This protocol outlines the procedure to determine if this compound inhibits the NF-κB signaling pathway, a key downstream effector of TNF-α.
Materials:
-
Cell lysates from Protocol 1
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells from each treatment group with protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 to determine the extent of NF-κB activation.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound in inhibiting TNF-α-mediated neuroinflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benpyrine - Immunomart [immunomart.org]
- 4. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 5. Tumour necrosis factor alpha-induced neuronal loss is mediated by microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
(Rac)-Benpyrine solubility in DMSO vs. aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of (Rac)-Benpyrine in DMSO and aqueous solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.
Solubility Data
The solubility of this compound varies significantly between dimethyl sulfoxide (DMSO) and aqueous solutions. The compound is readily soluble in DMSO but is considered insoluble in water and ethanol[1].
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.4 - 31 | 14.27 - 100.53 | Solubility can be affected by the purity and water content of the DMSO. Use of fresh, anhydrous DMSO and sonication is recommended to achieve optimal dissolution[1][2][3]. |
| Aqueous Solutions | Insoluble | Not Applicable | This compound is reported to be insoluble in water[1]. |
| Ethanol | Insoluble | Not Applicable | The compound is also reported as insoluble in ethanol[1]. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Several factors can affect the solubility of this compound in DMSO:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO for preparing your stock solutions[1][2].
-
Sonication: For compounds that are difficult to dissolve, sonication can aid in the dissolution process by breaking down particle aggregates[3].
-
Temperature: Gentle warming can sometimes improve solubility, but care should be taken to avoid degradation of the compound.
Q2: My observed solubility of this compound in DMSO is lower than the highest reported values. Why is there a discrepancy?
A2: The reported solubility values for this compound in DMSO show some variability (from 4.4 mg/mL to 31 mg/mL) across different suppliers and batches[1][3]. This can be due to differences in the crystalline form of the compound, purity, and the experimental conditions used to determine solubility. We recommend starting with a lower concentration and gradually increasing it to determine the optimal solubility for your specific batch and experimental setup.
Q3: Can I dissolve this compound in water or PBS for my cell-based assays?
A3: this compound is reported to be insoluble in aqueous solutions, including water and likely phosphate-buffered saline (PBS)[1]. For cell-based assays, it is common practice to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous cell culture medium to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the cells (typically ≤0.5% DMSO).
Q4: How can I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension. A common formulation involves suspending the compound in a vehicle such as carboxymethylcellulose sodium (CMC-NA)[1]. Another reported formulation for in vivo use consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended to achieve a uniform suspension[3].
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Anhydrous DMSO, deionized water)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent (e.g., 1 mL of anhydrous DMSO) to the vial.
-
Tightly cap the vial and place it on an orbital shaker.
-
Incubate the vial at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The determined concentration represents the solubility of this compound in the tested solvent under the specified conditions.
Visualizations
This compound Mechanism of Action: Inhibition of TNF-α Signaling
This compound is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It acts by directly binding to TNF-α, which in turn blocks the interaction between TNF-α and its receptor, TNFR1. This inhibition prevents the downstream activation of the NF-κB signaling pathway, a key pathway in the inflammatory response.
Caption: Mechanism of action of this compound as a TNF-α inhibitor.
Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step guide to address common solubility challenges encountered with this compound.
References
Potential off-target effects of (Rac)-Benpyrine
Welcome to the technical support center for (Rac)-Benpyrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Its primary mechanism of action is to directly bind to TNF-α, blocking it from interacting with its receptors and thereby inhibiting downstream inflammatory signaling pathways.[2][3]
Q2: What is the known signaling pathway affected by this compound?
This compound targets TNF-α, a key cytokine in inflammatory responses. By inhibiting TNF-α, it blocks the activation of downstream pathways such as the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory genes.[3]
Q3: Are there any known off-target effects for this compound?
Currently, published literature describes this compound as a highly specific inhibitor of TNF-α.[3] However, like most small molecules, it has the potential to interact with unintended biological targets.[4] A comprehensive off-target profile has not been publicly documented. Therefore, it is crucial for researchers to empirically determine and validate the selectivity of this compound in their specific experimental models.
Q4: Why is it important to investigate potential off-target effects?
Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, where a phenotypic effect is incorrectly attributed to the inhibition of the primary target (TNF-α).
-
Toxicology and Side Effects: Off-target binding is a common cause of cellular toxicity and adverse drug reactions in preclinical and clinical development.[5]
-
Drug Repurposing: Identifying novel off-targets can sometimes open up new therapeutic applications for a compound.[6]
Q5: What general strategies can be used to identify off-target effects?
A multi-pronged approach is recommended to identify and validate potential off-targets. This typically involves a primary screen to generate hypotheses, followed by orthogonal validation methods to confirm direct binding in a cellular context.
Methods for Off-Target Identification
| Method | Principle | Pros | Cons |
| Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of purified protein kinases. | Standardized, quantitative (IC50), good for identifying common off-targets. | Limited to kinases, in vitro artifacts are possible, may not reflect cellular potency.[7][8] |
| Chemical Proteomics | Uses a modified version of the compound (probe) to "fish" for binding partners in cell lysates or intact cells, which are then identified by mass spectrometry.[5] | Unbiased, proteome-wide, identifies direct binding partners in a biological context. | Requires chemical synthesis of a probe, can be technically challenging, may miss transient interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates. Target engagement stabilizes the protein at higher temperatures.[9][10] | Confirms target engagement in a physiological context, no compound modification needed, can be adapted to a proteome-wide scale (thermal proteome profiling). | Binding does not always induce a thermal shift (false negatives), can be low-throughput in its traditional format.[11] |
| Computational Prediction | Uses algorithms based on chemical structure similarity, machine learning, and protein pocket analysis to predict potential off-target interactions.[12] | Fast, inexpensive, can screen thousands of targets to generate hypotheses. | Predictive only, requires experimental validation, accuracy depends on the quality of training data. |
Troubleshooting Guides
Guide 1: Kinase Profiling Assays
Q: My compound shows inhibition of several kinases. How do I know if these are real hits or artifacts?
A: False positives in kinase assays are common. First, check the selectivity profile. If the compound inhibits a large number of unrelated kinases, it may be a promiscuous inhibitor or an assay artifact.[13]
-
Check for Assay Interference: Some compounds interfere with the assay technology itself (e.g., inhibiting the luciferase reporter in luminescence-based assays).[14] Run a counter-screen with the detection reagents alone (no kinase) to rule this out.
-
Confirm with Orthogonal Assays: Validate hits using a different assay format (e.g., if the primary screen was luminescence-based, validate with a fluorescence-based or radiometric assay).[8]
-
Determine IC50 Values: A potent IC50 value (typically sub-micromolar) is more likely to be a meaningful interaction than weak inhibition at a high concentration.[7]
Q: this compound was inactive against my kinase of interest in a biochemical assay, but I see a relevant cellular phenotype. What could be the reason?
A: This could indicate several possibilities:
-
Cellular vs. Biochemical Potency: The compound may be metabolized in cells to an active form, or it may require a cellular context (e.g., scaffolding proteins) for binding.
-
Indirect Effects: this compound might be acting on an upstream or downstream component of the pathway, rather than directly on your kinase of interest.
-
Non-ATP Competitive Inhibition: Some kinase assays are designed primarily to detect ATP-competitive inhibitors. If your compound binds to an allosteric site, it might be missed.[14] Consider using a binding assay in addition to an activity assay.
Template Table for Kinase Profiling Data
Since no public kinase screening data for this compound is available, researchers can use this template to organize their findings.
| Kinase Target | Assay Format | This compound Conc. (µM) | % Inhibition | IC50 (µM) | Notes |
| Example: SRC | LanthaScreen TR-FRET | 10 | 85% | 0.5 | Validate with orthogonal assay |
| Example: ABL1 | LanthaScreen TR-FRET | 10 | 5% | >10 | Not considered a hit |
| ... |
Guide 2: Cellular Thermal Shift Assay (CETSA)
Q: I don't observe a thermal shift for my protein of interest after treating cells with this compound, but I have other evidence of target engagement. Why?
A: A lack of thermal shift is a potential false negative. Not all ligand binding events result in a measurable change in thermal stability.[11]
-
Sub-optimal Temperature Range: Ensure the heating temperatures used bracket the melting temperature (Tagg) of your target protein. You may need to optimize this range.
-
Destabilization: Check if the compound is destabilizing the protein (a shift to the left on the melt curve). Destabilization is also a valid sign of target engagement.[11]
-
Insufficient Compound Concentration/Incubation: Ensure the intracellular concentration of this compound is sufficient to engage the target. Optimize concentration and incubation time.
-
Low Target Expression: If the target protein is expressed at very low levels, it may be difficult to detect by Western Blot. Consider using a more sensitive detection method.
Q: My CETSA data shows high variability between replicates. What are the common causes?
A: High variability can obscure real thermal shifts.
-
Inconsistent Heating/Cooling: Ensure all samples are heated and cooled uniformly and rapidly. Use a PCR cycler with a heated lid for precise temperature control.
-
Uneven Cell Lysis or Protein Extraction: Inconsistent sample processing can lead to variable protein amounts. Ensure complete cell lysis and consistent handling during the separation of soluble and aggregated fractions.[10]
-
Pipetting Errors: At small volumes, pipetting accuracy is critical. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
Guide 3: Proteomics-Based Off-Target Identification
Q: My mass spectrometry results are dominated by contaminants like keratins and polymers. How can I improve my sample quality?
A: Contamination is a major challenge in proteomics.[15][16]
-
Keratin Contamination: Comes from skin, hair, and dust. Work in a clean environment (e.g., a laminar flow hood), wear gloves, and use dedicated, clean labware. Avoid natural fiber clothing like wool.[15]
-
Polymer Contamination (e.g., PEG): Often leaches from plasticware and some detergents (e.g., Triton X-100, Tween). Use high-quality polypropylene tubes and avoid polymer-containing surfactants if possible.[15]
-
Detergent Removal: If detergents are necessary for cell lysis, ensure they are thoroughly removed before MS analysis using methods like protein precipitation or specialized removal columns.
Q: I am not identifying any known interactors, or my results are not reproducible. What are some common pitfalls in the experimental workflow?
A: Reproducibility issues often stem from sample handling.
-
Protein/Peptide Adsorption: Peptides can stick to the surfaces of sample tubes and vials, leading to sample loss. Use low-retention plasticware and keep samples in appropriate buffers.[15]
-
Incomplete Protein Digestion: Incomplete digestion with trypsin will lead to poor protein identification and quantification. Ensure your digestion protocol (enzyme-to-protein ratio, time, temperature) is optimized and reagents are fresh.
-
Inconsistent Fractionation: If using fractionation to reduce sample complexity, ensure the process is highly consistent between samples.
-
Bioinformatics Analysis: The data analysis pipeline is critical. Ensure that search parameters (e.g., precursor and fragment mass tolerance, fixed/variable modifications, FDR) are appropriate for your instrument and experiment.
Key Experimental Protocols
Protocol 1: General Kinase Profiling Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® platform, to measure ATP consumption.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound.
-
Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer.
-
Prepare ATP solution in kinase buffer at a concentration appropriate for the kinase (e.g., 10 µM).[7]
-
-
Assay Procedure (384-well plate):
-
Add 1 µL of serially diluted this compound or DMSO (control) to appropriate wells.
-
Add 5 µL of the kinase/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 5 µL of ATP solution to all wells.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no kinase) and negative (DMSO vehicle) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes the classical CETSA method to validate target engagement in intact cells.[9][10]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to a new tube.
-
-
Detection:
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the intensity of the unheated (or lowest temperature) sample.
-
Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the curve indicates target engagement.
-
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]
- 7. promega.com.br [promega.com.br]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Benpyrine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral delivery of Benpyrine derivatives. Our focus is on providing practical solutions and detailed methodologies to overcome poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a Benpyrine derivative might exhibit poor oral bioavailability?
Poor oral bioavailability of a Benpyrine derivative, or any drug candidate, is typically a result of one or more of the following factors:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor Permeability: The molecule may be unable to efficiently pass through the intestinal epithelial cell layer to enter the bloodstream.[3]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine wall or the liver before it reaches systemic circulation.[4][5]
-
Efflux Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[2][6]
Q2: How can I determine if my Benpyrine derivative is a substrate for efflux transporters like P-gp?
A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this.[7] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and from B to A, an efflux ratio (ER) can be calculated (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is likely a substrate for active efflux transporters.[6] This experiment can be run with and without a known P-gp inhibitor, like verapamil, to confirm the involvement of this specific transporter.[6]
Q3: What are the main formulation strategies to consider for improving the oral bioavailability of poorly soluble Benpyrine derivatives?
Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:[1][8]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[1][9]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution.[3][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate the drug and enhance its absorption.[11][12]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and improve its uptake.[13][14][15]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of the drug.[1][12]
Troubleshooting Guides
Issue 1: Low drug loading or encapsulation efficiency in nanoparticle formulations.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor drug solubility in the organic phase. | Screen different organic solvents to find one that better solubilizes your Benpyrine derivative. |
| Drug precipitation during nanoparticle formation. | Optimize the solvent evaporation rate. A slower rate may allow for better drug incorporation. |
| Incompatible drug-polymer interactions. | Experiment with different polymers for encapsulation. Consider the physicochemical properties of your derivative. |
| Suboptimal formulation parameters. | Systematically vary the drug-to-polymer ratio, surfactant concentration, and homogenization speed to find the optimal conditions. |
Issue 2: Inconsistent results in Caco-2 permeability assays.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Compromised Caco-2 cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) values. Only use monolayers with TEER values ≥ 200 Ω·cm².[16][17] |
| Low recovery of the test compound. | Assess the non-specific binding of your derivative to the plate materials. Using low-binding plates may help. Also, evaluate the compound's stability in the assay buffer.[6] |
| Variability in dosing solution preparation. | Ensure accurate and consistent preparation of the dosing solutions. Use a validated analytical method for concentration verification. |
| Inconsistent cell culture conditions. | Maintain strict adherence to cell culture protocols, including passage number, seeding density, and differentiation time (typically 21 days).[6] |
Issue 3: Poor in vitro-in vivo correlation (IVIVC).
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Significant first-pass metabolism not captured by in vitro models. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your Benpyrine derivative.[5] |
| Influence of gastrointestinal tract conditions not mimicked in vitro. | Consider the effect of pH, food, and gastrointestinal motility on your formulation.[1][18] More complex dissolution tests that simulate these conditions may be necessary. |
| Inappropriate animal model for pharmacokinetic studies. | Ensure the chosen animal model has a gastrointestinal physiology and metabolic profile relevant to humans for your class of compounds.[18][19] |
| Formulation performance differs in vivo. | Evaluate the in vivo dispersion and dissolution of your formulation. For lipid-based systems, their interaction with bile salts and enzymes is crucial. |
Data Presentation
Table 1: Classification of Drug Permeability based on Caco-2 Assay
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class | Expected Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50% - 89% |
| > 10 | High | > 90% |
| Data interpretation based on general industry standards.[7] |
Table 2: Example Pharmacokinetic Parameters from an Oral Bioavailability Study
| Parameter | Description | Unit | Example Value |
| Cmax | Maximum plasma concentration | ng/mL | 500 |
| Tmax | Time to reach Cmax | h | 2 |
| AUC (0-t) | Area under the plasma concentration-time curve | ng·h/mL | 3000 |
| t₁/₂ | Half-life | h | 8 |
| F (%) | Absolute oral bioavailability | % | 15 |
| These are hypothetical values for illustrative purposes.[4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a Benpyrine derivative and evaluate its potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell filter supports and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[6][20]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above 200 Ω·cm² are used for the assay.[16]
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, the dosing solution containing the Benpyrine derivative is added to the apical chamber, and the basolateral chamber is filled with fresh transport buffer.[17]
-
For basolateral-to-apical (B-A) transport, the dosing solution is added to the basolateral chamber, and the apical chamber contains fresh buffer.[17]
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: The concentration of the Benpyrine derivative in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.[7]
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a Benpyrine derivative.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.
-
Drug Administration:
-
Intravenous (IV) Group: The Benpyrine derivative is administered as a single bolus dose via the tail vein to determine the systemic clearance and volume of distribution.[4]
-
Oral (PO) Group: The derivative, in a suitable formulation, is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the Benpyrine derivative in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and clearance.[21]
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[4]
Visualizations
Caption: Workflow for overcoming poor oral bioavailability.
Caption: Key factors influencing oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Intestinal absorption and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 9. pharm-int.com [pharm-int.com]
- 10. tandfonline.com [tandfonline.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 15. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. enamine.net [enamine.net]
- 18. scispace.com [scispace.com]
- 19. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (Rac)-Benpyrine precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of (Rac)-Benpyrine, with a focus on preventing and resolving precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution showing a precipitate?
Precipitation of this compound from a stock solution can be attributed to several factors. The primary causes are typically related to solubility limits, solvent quality, storage conditions, or handling procedures.
-
Concentration Exceeds Solubility: The most common reason for precipitation is preparing a solution at a concentration that exceeds the compound's solubility limit in that specific solvent.[1]
-
Poor Solvent Quality: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs water from the atmosphere.[2] The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds like this compound, leading to precipitation.[2][3] Using old or improperly stored DMSO is a frequent cause of this issue.
-
Improper Storage: Storing the stock solution at low temperatures (e.g., -20°C) can cause the compound to fall out of solution, especially if the concentration is near its saturation point.[4][5] While freezing is recommended for long-term stability, the freeze-thaw process itself can promote precipitation.[4][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce instability and increase the likelihood of precipitation.[2][4][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid this.[4][7]
-
Compound Polymorphism: Sometimes, a compound can crystallize into a different, less soluble physical form (polymorph) after being dissolved and stored, making it difficult to redissolve.[2]
Q2: What are the recommended solvents and concentrations for this compound?
This compound is a potent, orally active TNF-α inhibitor that is insoluble in water and ethanol.[3] The recommended solvent for preparing stock solutions is high-purity, anhydrous DMSO.[3] Solubility data from various suppliers is summarized below.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 31 mg/mL | 100.53 mM | Use fresh, moisture-free DMSO.[3] |
| DMSO | 12.5 mg/mL | - | Ultrasonic agitation recommended.[8] |
| DMSO | 4.4 mg/mL | 14.27 mM | Sonication is recommended.[7] |
Note: The molecular weight of this compound is 308.34 g/mol .[5][9] Discrepancies in reported solubility may be due to differences in compound purity, DMSO quality, and measurement techniques.
Q3: How should I properly prepare and store my this compound stock solution?
Proper preparation and storage are critical for maintaining the stability and solubility of your this compound stock.
Storage:
-
Powder: Store the solid compound at 4°C, protected from light.[5][9]
-
Stock Solution: For long-term storage (up to 6 months), aliquot the stock solution into tightly sealed vials and store at -80°C, protected from light.[4][5] For short-term storage (up to 1 month), -20°C is acceptable.[4][5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to preserve the integrity of the solution.[4][10]
Preparation Best Practices:
-
Always use fresh, high-purity, anhydrous DMSO.[3]
-
To aid dissolution, you can gently warm the solution and/or use sonication.[4][7]
-
Ensure the compound is fully dissolved before storing it.
-
Label vials clearly with the compound name, concentration, and date of preparation.[11]
Q4: What should I do if I see a precipitate after thawing my stock solution?
If you observe a precipitate after thawing a frozen aliquot, do not assume the solution is unusable. The compound may have simply crystallized out of solution at the lower temperature.
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature for at least one hour before opening.[5]
-
Warm and Mix: Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate the vial until the precipitate is fully redissolved.[7]
-
Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved before using it in an experiment.
-
Use Immediately: It is best to use the solution on the same day it is redissolved.[5]
Q5: My this compound precipitates when I add it to my aqueous media. How can I fix this?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This compound is insoluble in water, and a high final concentration of DMSO may be toxic to cells.[3]
-
Check Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its aqueous solubility limit. This limit is often very low for compounds of this type.[12]
-
Minimize DMSO Percentage: Keep the final percentage of DMSO in your cell culture media as low as possible, typically below 0.5%.
-
Improve Mixing: When diluting, add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersal can help prevent localized high concentrations that lead to immediate precipitation.
-
Use a Carrier: For in vivo studies or challenging in vitro systems, formulation with carriers like PEG300, Tween 80, or SBE-β-CD can improve solubility.[4][7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Solvent Addition: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[7] Gentle warming (up to 37°C) can also be applied.
-
Confirmation: Hold the vial up to a light source to visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting: Dispense the solution into single-use, light-protecting (amber) vials.
-
Storage: Label the aliquots clearly and store them at -80°C for long-term use.[4][13]
Protocol 2: Redissolving Precipitated this compound Stock Solution
-
Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Initial Mixing: Vortex the vial for 30 seconds to see if the precipitate redissolves.
-
Warming and Sonication: If a precipitate remains, place the tightly capped vial in a sonicator bath. Alternatively, warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Inspection: Visually inspect the vial to ensure the solution is clear and free of particulates.
-
Usage: Proceed with your experimental dilutions immediately after the precipitate has been fully redissolved. Do not refreeze a solution that has been rewarmed.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for diagnosing and resolving this compound precipitation.
Mechanism of Action: this compound Inhibition of TNF-α Signaling
This compound is a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[3][9][14] It binds to TNF-α, blocking its interaction with its receptor (TNFR) and subsequently inhibiting the downstream inflammatory signaling cascade, such as the activation of NF-κB.[3][13]
Caption: this compound inhibits the TNF-α signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ziath.com [ziath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1333714-43-4|COA [dcchemicals.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TNF | TargetMol [targetmol.com]
- 8. Benpyrine - Immunomart [immunomart.org]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. universalbiologicals.com [universalbiologicals.com]
Strategies to minimize toxicity of small molecule TNF-alpha inhibitors
Welcome to the Technical Support Center for small molecule Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound toxicity during experiments.
Section 1: Frequently Asked Questions - Understanding Toxicity
Q1: What are the primary toxicity concerns associated with small molecule TNF-alpha inhibitors?
The primary toxicity concerns for small molecule inhibitors, including those targeting TNF-alpha, are generally categorized as on-target and off-target effects. Key areas of concern include:
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): This is a major reason for drug failure in development and post-market withdrawal. Mechanisms can include mitochondrial impairment, formation of reactive metabolites, and cholestasis.[1]
-
Cardiotoxicity: This can manifest as arrhythmias or heart failure. A critical concern is the inhibition of the hERG potassium channel, which can lead to QT interval prolongation.[2][3]
-
Off-Target Kinase Inhibition: Due to the conserved nature of the ATP-binding site in kinases, small molecules can inhibit multiple kinases, leading to unforeseen side effects affecting the heart, liver, and kidneys.[4][5][6]
-
Immunosuppression: As TNF-alpha is a key cytokine in the immune response, its inhibition can increase the risk of serious infections and reactivation of latent diseases like tuberculosis.[7][8]
Q2: What are the underlying mechanisms of these toxicities?
The mechanisms are varied and compound-specific:
-
Mitochondrial Impairment: Some compounds can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and initiation of apoptosis. This is a common mechanism for DILI.[1]
-
Ion Channel Blockade: Inhibition of cardiac ion channels, such as hERG (potassium), Nav1.5 (sodium), and Cav1.2 (calcium), can disrupt the cardiac action potential, leading to arrhythmias.[2]
-
Reactive Metabolite Formation: The metabolic processing of a drug, primarily in the liver by Cytochrome P450 enzymes, can sometimes produce chemically reactive molecules that bind covalently to cellular macromolecules, causing cellular stress and damage.[9][10]
-
Kinase Promiscuity: A lack of selectivity can lead to the inhibition of kinases essential for normal cellular function, disrupting signaling pathways unrelated to TNF-alpha and causing a range of adverse effects.[4][11]
Q3: What is the difference between on-target and off-target toxicity?
-
On-target toxicity results from the intended interaction of the drug with its therapeutic target (TNF-alpha). For example, excessive immunosuppression is an on-target effect of potent TNF-alpha inhibition.
-
Off-target toxicity is caused by the drug binding to and modulating the activity of unintended biological molecules. For instance, a small molecule TNF-alpha inhibitor that also blocks the hERG channel exhibits off-target cardiotoxicity. Identifying and minimizing off-target activity is a critical goal in drug development.[9][11]
Section 2: Troubleshooting Guides - Investigating and Mitigating Toxicity
Q4: My lead compound shows high cytotoxicity in a primary cell viability screen. What are the next steps?
When initial screening reveals cytotoxicity, a systematic approach is needed to identify the underlying cause. The following workflow can help diagnose the issue.
Caption: Workflow for Investigating and Mitigating Toxicity.
Q5: How can I determine if the observed toxicity is due to off-target kinase inhibition?
Low kinase selectivity is a common source of toxicity.[5] To investigate this:
-
In Silico Profiling: Use computational models to predict the binding affinity of your compound against a panel of known kinases based on its structure.
-
In Vitro Kinase Profiling: This is the gold standard. Screen your compound against a large panel of purified kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 or 10 µM). This will identify potential off-target hits.
-
Dose-Response Follow-up: For any identified off-target kinases, perform dose-response studies to determine the IC50 values. A potent off-target activity (low IC50) indicates a higher risk of toxicity.
-
Cell-Based Target Engagement Assays: Confirm that the off-target inhibition observed in biochemical assays translates to target engagement within a cellular context.
Q6: My compound has poor pharmacokinetic (PK) properties, potentially leading to toxicity. How can I improve them?
Poor PK, such as low solubility or high clearance, can lead to the need for higher doses, increasing the risk of toxicity. Strategies to improve PK include:
-
Structural Modifications: Employ medicinal chemistry techniques like bioisosteric replacement or altering functional groups to improve solubility and metabolic stability.[12][13]
-
Formulation Strategies: For preclinical studies, using formulation vehicles like cyclodextrins, lipid-based systems, or nanoparticles can enhance solubility and absorption.[12][14][15] For example, an oil-based subcutaneous depot can extend the half-life of a compound.[14]
-
Prodrug Approach: Design an inactive derivative of your compound that is converted to the active form in vivo. This can be used to overcome poor solubility or permeability.[13]
Section 3: Strategies for Toxicity Minimization
Q7: What medicinal chemistry strategies can be employed to reduce toxicity?
Medicinal chemists can optimize multiple parameters in parallel to reduce toxicity while maintaining potency.[9] Iterative design based on structure-activity relationships (SAR) and structure-toxicity relationships is key.
| Strategy | Description | Goal |
| Increase Selectivity | Modify the compound to enhance binding to TNF-alpha while reducing affinity for off-targets (e.g., kinases). | Minimize off-target toxicity.[11][16] |
| Remove Structural Alerts | Identify and eliminate chemical motifs ("structural alerts") known to be associated with toxicity, such as those forming reactive metabolites. | Reduce idiosyncratic drug toxicity.[9] |
| Optimize Physicochemical Properties | Tune properties like lipophilicity (LogP), molecular weight, and hydrogen bonding capacity to improve ADME profiles. | Enhance bioavailability and reduce the required dose.[12][17] |
| Bioisosteric Replacement | Substitute a functional group with another that has similar physical or chemical properties to improve toxicity or PK profile without losing potency. | Improve drug-like properties.[12][17] |
| Improve Binding Kinetics | Design compounds with a longer residence time on the target (TNF-alpha), which can enhance efficacy and potentially allow for lower dosing. | Sustain target engagement and improve therapeutic index.[18] |
Q8: How can formulation strategies help mitigate toxicity and improve the therapeutic window?
Formulation is crucial for optimizing drug delivery and can significantly impact a compound's safety profile.[12][14]
-
Improving Bioavailability: For orally administered drugs, formulations that enhance solubility (e.g., salt formation, amorphous solid dispersions) can increase absorption, allowing for lower, less toxic doses.[12][13]
-
Controlled Release: Formulations like subcutaneous depots or long-acting injectables can maintain steady therapeutic drug concentrations, avoiding the high peak concentrations that are often associated with toxicity.[14]
-
Targeted Delivery: Advanced strategies using ligand-modified nanocarriers can help deliver the drug preferentially to the site of inflammation, reducing systemic exposure and off-target effects.[12]
Section 4: Key Experimental Protocols & Data Tables
This section provides an overview of common experimental protocols used to assess toxicity.
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
Objective: To evaluate the potential of a compound to cause liver cell death.
Methodology:
-
Cell Seeding: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates and allow them to attach for 4-6 hours.
-
Compound Preparation: Prepare a dilution series of the test compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., chlorpromazine).
-
Dosing: Remove the seeding medium from the cells and add the medium containing the test compound dilutions.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator.
-
Viability Assessment (ATP Content Assay - e.g., CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cardiotoxicity Assessment (hERG Inhibition by Automated Patch-Clamp)
Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Compound Preparation: Prepare a dilution series of the test compound. Include a vehicle control and a positive control (e.g., quinidine).
-
Automated Patch-Clamp:
-
Load the cells, intracellular solution, and extracellular solution onto the automated patch-clamp system.
-
The system will establish whole-cell patch-clamp recordings.
-
Apply a specific voltage clamp protocol to elicit and measure the hERG current.
-
-
Compound Application: After establishing a stable baseline current, perfuse the cells with the vehicle control followed by increasing concentrations of the test compound.
-
Data Acquisition: Measure the hERG tail current at each compound concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Data Tables for Assay Comparison
Table 1: Comparison of In Vitro Hepatotoxicity Assays
| Assay Type | Cell Model | Endpoint Measured | Throughput | Key Advantage |
| Cytotoxicity [1] | HepG2, Primary Hepatocytes | Cell viability (ATP levels), Membrane integrity (LDH release) | High | Cost-effective initial screen for overt toxicity. |
| Mitochondrial Toxicity (Glu/Gal) [1] | HepG2 | Differential viability in glucose vs. galactose media | Medium-High | Specifically identifies mitochondrial impairment. |
| Reactive Metabolite Formation [1] | Liver Microsomes + Trapping Agent | Covalent binding of metabolites | Low | Directly assesses a key mechanism of idiosyncratic DILI. |
| 3D Liver Spheroids [1][19] | Primary Hepatocytes | Viability, liver-specific functions | Low-Medium | More physiologically relevant; suitable for long-term studies. |
Table 2: Comparison of In Vitro Cardiotoxicity Assays
| Assay Type | Model System | Endpoint Measured | Throughput | Key Advantage |
| hERG Inhibition Assay [2] | hERG-expressing cell lines | Ion channel current (Patch-clamp) | Medium-High | Gold standard for assessing proarrhythmic risk via hERG. |
| Multi-Ion Channel Panel (CiPA) [2] | Various expressing cell lines | Inhibition of key cardiac ion channels (e.g., Na+, Ca2+, K+) | Medium | Provides a more comprehensive proarrhythmic risk profile. |
| hiPSC-Cardiomyocytes [3][20][21] | Human iPSC-derived Cardiomyocytes | Calcium oscillations, Impedance (beating), Field potential | Medium | Human-relevant model that assesses integrated cellular response. |
| 3D Cardiac Tissues [20] | hiPSC-CMs in 3D culture | Contractility, Electrophysiology | Low | Mimics native cardiac tissue structure and function. |
Section 5: Visual Guides
TNF-alpha Signaling Pathway
This diagram illustrates the primary signaling cascades activated by TNF-alpha, which are the intended targets of inhibition. Understanding this pathway helps conceptualize how on-target effects are mediated.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 4. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation | springermedizin.de [springermedizin.de]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are TNF-α inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs | FDA [fda.gov]
Technical Support Center: Improving the Pharmacokinetic Profile of Benpyrine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their experiments with Benpyrine analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Benpyrine and its analogues?
Benpyrine is a specific inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] It directly binds to TNF-α, preventing its interaction with its receptor, TNFR1.[1] This blockade inhibits the downstream signaling cascade, including the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB/p65, which is a key pathway in inflammatory responses.[1][2][4]
Q2: What are the common strategies to improve the pharmacokinetic profile of small molecules like Benpyrine analogues?
Several strategies can be employed to enhance the pharmacokinetic properties of drug candidates:
-
Chemical Modification: This includes derivatization to create prodrugs, which are inactive forms that are metabolized into the active drug in the body, and salt formation to improve solubility and dissolution.[5]
-
Formulation Strategies: Utilizing drug delivery systems such as solid lipid nanoparticles (SLN), nanoemulsions, and solid dispersions can improve solubility, absorption, and bioavailability.[6][7]
-
Particle Size Reduction: Techniques like jet milling and high-pressure homogenization increase the surface area of the drug, leading to a faster dissolution rate.[5][7]
-
Structural Modification: Altering the chemical structure of the analogue can improve its metabolic stability and permeability.
Q3: What are the key in vitro ADME assays to characterize Benpyrine analogues?
Key in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays include:
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized.
-
Plasma Protein Binding Assays: To measure the extent to which the analogue binds to plasma proteins, which affects its distribution and availability.
-
Permeability Assays: Using cell-based models like Caco-2 to predict intestinal absorption.
-
Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.
Troubleshooting Guides
In Vitro Metabolism Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in metabolic stability results between experiments. | Inconsistent experimental conditions such as temperature, pH, or enzyme concentrations.[8] | 1. Strictly standardize all experimental parameters. 2. Ensure proper storage and handling of liver microsomes or hepatocytes to maintain enzymatic activity. 3. Use a consistent source and lot of reagents. |
| Compound appears metabolically unstable in vitro, but shows reasonable in vivo exposure. | The in vitro system may not fully replicate in vivo metabolism.[8] | 1. Consider using different in vitro systems (e.g., hepatocytes in addition to microsomes) to get a more complete picture. 2. Investigate potential non-cytochrome P450 metabolic pathways. 3. Evaluate the role of drug transporters, which are not always accounted for in simple in vitro models.[8] |
| Unexpectedly low recovery of the parent compound at time zero. | Poor solubility of the analogue in the assay buffer or non-specific binding to the assay plate or labware. | 1. Check the solubility of the compound in the assay buffer and consider using a co-solvent if necessary. 2. Use low-binding plates and pipette tips. 3. Include a control with no enzyme to assess for non-enzymatic degradation or binding. |
Animal Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability despite good in vitro permeability. | High first-pass metabolism in the liver or gut wall. | 1. Administer the compound intravenously to determine its clearance and volume of distribution, which helps in calculating absolute bioavailability. 2. Conduct in vitro metabolism studies with intestinal S9 fractions to assess gut wall metabolism. 3. Consider formulation strategies to protect the drug from first-pass metabolism, such as nanoformulations.[6] |
| High inter-animal variability in plasma concentrations. | Differences in animal health, stress levels, or experimental procedures.[9] | 1. Ensure all animals are healthy and properly acclimatized before the study. 2. Standardize dosing and blood sampling techniques. 3. Increase the number of animals per group to improve statistical power.[10] |
| Inconsistent results between different animal species. | Species-specific differences in drug metabolism and physiology.[11][12] | 1. Conduct in vitro metabolism studies using liver microsomes from different species (e.g., mouse, rat, dog, human) to identify the most relevant species for preclinical studies. 2. Be cautious when extrapolating data from animal models to humans and consider the limitations.[11][12] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the pre-warmed microsome solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or other appropriate strain).
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Prepare the dosing formulation of the Benpyrine analogue (e.g., in a solution or suspension).
-
Administer a single oral dose via gavage at a predetermined volume.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the Benpyrine analogue in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
-
Visualizations
Caption: Benpyrine's mechanism of action.
Caption: In vitro metabolic stability assay workflow.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 12. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Benpyrine Long-Term Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges in long-term studies involving the TNF-α inhibitor, (Rac)-Benpyrine.
Troubleshooting Guide
This guide addresses common issues encountered during prolonged experiments with this compound in a question-and-answer format.
Q1: I'm observing a decrease in the inhibitory effect of this compound over time in my long-term cell culture. What could be the cause?
A1: A gradual loss of efficacy can be due to several factors:
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Compound Stability: this compound, like many small molecules, may degrade in cell culture media over extended periods. It is recommended to refresh the media with a freshly prepared solution of this compound every 48-72 hours. For long-term storage, stock solutions in DMSO can be kept at -80°C for up to a year, but working solutions should be prepared fresh weekly and stored at 4°C.[1]
-
Cellular Resistance: Prolonged exposure to an inhibitor can lead to the development of cellular resistance. This can occur through various mechanisms, including the upregulation of the target protein (TNF-α), activation of alternative signaling pathways, or increased drug efflux.
-
Cellular Health: A decline in the general health of the cell culture, including nutrient depletion or accumulation of waste products, can affect cellular responses to the compound.
Q2: I've noticed a precipitate forming in my cell culture medium after adding this compound. What should I do?
A2: Precipitation can be a significant issue, affecting the effective concentration of the compound and potentially causing cytotoxicity.
-
Solubility Limits: this compound is soluble in DMSO but has limited aqueous solubility.[2] Ensure that the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). When diluting the DMSO stock in your medium, do so rapidly and with vigorous mixing to avoid precipitation.
-
Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate. If you suspect this is the case, try reducing the serum concentration or using a serum-free medium if your cell line permits.
-
Temperature and pH: Ensure the medium is at the correct temperature (37°C) and pH before adding the compound. Temperature shifts can affect solubility.[3]
Q3: My cells are showing signs of increased stress or senescence after long-term treatment with this compound. How can I confirm this and what are the implications?
A3: Long-term inhibition of the NF-κB pathway, a downstream target of TNF-α, can have complex effects on cell survival and proliferation, potentially leading to senescence.
-
Senescence Markers: You can assess cellular senescence using several established markers, including senescence-associated β-galactosidase (SA-β-gal) staining, and examining the expression of cell cycle inhibitors like p16INK4A and p21.[4]
-
Implications: Cellular senescence can significantly alter the experimental outcome by affecting cellular metabolism, morphology, and secretory profiles. It is crucial to monitor for senescence in long-term studies to ensure the observed effects are a direct result of TNF-α inhibition and not a secondary consequence of a senescent phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[5] It functions by directly binding to TNF-α, which blocks its interaction with its receptors (TNFR1 and TNFR2). This inhibition of TNF-α signaling subsequently prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) pathway, which is a key mediator of inflammation.[6]
Q2: What are the recommended concentrations of this compound for in vitro studies?
A2: The optimal concentration will vary depending on the cell line and the specific experimental endpoint. However, published studies have shown effective inhibition of NF-κB in RAW264.7 macrophages at concentrations between 5-10 μM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How stable is this compound in solution?
A3: While specific long-term stability data in various cell culture media is not extensively published, general guidelines for small molecules suggest that stability can be influenced by temperature, pH, and media components.[7][8][9] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment or at least on a weekly basis when stored at 4°C.
Illustrative Stability of a Small Molecule Inhibitor in Cell Culture Media (Example Data)
| Time (Days) | Concentration in DMEM + 10% FBS (µM) | Concentration in RPMI + 10% FBS (µM) |
|---|---|---|
| 0 | 10.0 | 10.0 |
| 1 | 9.8 | 9.7 |
| 3 | 9.2 | 9.1 |
| 7 | 8.5 | 8.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Illustrative Time-Dependent IC50 of this compound on NF-κB Activation (Example Data)
| Treatment Duration | IC50 (µM) |
|---|---|
| 24 hours | 7.5 |
| 72 hours | 8.1 |
| 1 week | 9.5 |
| 2 weeks | 12.2 |
Note: This table presents hypothetical data for illustrative purposes. An increase in IC50 over time may suggest the development of cellular resistance.
Experimental Protocols
1. Protocol for Long-Term Cytotoxicity Assay of this compound
This protocol outlines a method to assess the long-term effects of this compound on cell viability.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate under standard cell culture conditions.
-
At each time point (e.g., 24h, 48h, 72h, 1 week, 2 weeks), refresh the medium with freshly prepared this compound or vehicle control.
-
At the end of each desired time point, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
2. Protocol for Monitoring NF-κB p65 Subunit Nuclear Translocation by Western Blot
This protocol allows for the quantitative analysis of NF-κB activation over time in response to this compound treatment.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for various durations (e.g., 1h, 6h, 24h, 48h).
-
Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE and Western blotting with antibodies against p65, Lamin B1, and GAPDH.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the nuclear p65 signal to the Lamin B1 signal to determine the extent of nuclear translocation.[1][2][10][11][12]
-
Visualizations
Caption: this compound inhibits the TNF-α signaling pathway.
Caption: Workflow for assessing compound stability in media.
Caption: Troubleshooting logic for decreased compound efficacy.
References
- 1. Quantifying nuclear p65 as a parameter for NF-κB activation: Correlation between ImageStream cytometry, microscopy, and Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring putative drug properties associated with TNF-alpha inhibition and identification of potential targets in card… [ouci.dntb.gov.ua]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Assessing (Rac)-Benpyrine Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to evaluate the cytotoxicity of (Rac)-Benpyrine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
A1: this compound is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1]. TNF-α is a cytokine involved in systemic inflammation and the acute phase reaction[2]. As a potential therapeutic agent, it is crucial to determine the cytotoxic effects of this compound on various cell types to understand its safety profile and therapeutic window.
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
A2: Several assays can be used, each with its own principle. The most common are:
-
MTT Assay: Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
XTT Assay: Similar to the MTT assay, it measures the reduction of a tetrazolium salt (XTT) to a colored formazan product. However, the formazan product in the XTT assay is water-soluble, simplifying the protocol[3].
-
LDH Assay: Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity[4][5].
Q3: How does the mechanism of action of this compound as a TNF-α inhibitor potentially affect cell viability assays?
A3: this compound inhibits TNF-α, which can influence multiple signaling pathways, including those involved in inflammation, cell survival, and apoptosis (programmed cell death)[2][6]. By blocking TNF-α, this compound can prevent TNF-α-induced cell death in some cell types while potentially having off-target cytotoxic effects in others. This dual effect necessitates careful interpretation of cell viability data.
Q4: What are the key controls to include in my cytotoxicity experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any cytotoxic effects of the solvent itself.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly and the cells are responsive to toxic stimuli.
-
Media Blank: Wells containing only culture medium without cells to measure the background absorbance.
Troubleshooting Guides
MTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low absorbance readings | Cell number is too low. | Optimize cell seeding density. Perform a cell titration experiment to find the linear range of the assay for your specific cell line. |
| Incubation time with MTT is too short. | Increase the incubation time with the MTT reagent. Visually confirm the formation of purple formazan crystals in the cells. | |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing of the solubilization buffer. If necessary, gently pipette up and down to dissolve the crystals. | |
| High background absorbance | Contamination of the culture medium with bacteria or yeast. | Always use sterile techniques. Check the medium for contamination before use. |
| The MTT reagent has been exposed to light. | Store the MTT reagent protected from light. Prepare fresh solutions if the reagent appears discolored. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. |
| "Edge effect" in 96-well plates. | To minimize evaporation from outer wells, which can concentrate reagents, avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
XTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low absorbance readings | Low metabolic activity of the cells. | Increase the cell seeding density or the incubation time with the XTT reagent. |
| Reagents not properly prepared or stored. | Ensure the XTT reagent and electron coupling solution are thawed and mixed correctly immediately before use. Store reagents at the recommended temperature. | |
| High background absorbance | Microbial contamination. | Use aseptic techniques throughout the experiment. |
| Phenol red in the culture medium. | Use a culture medium without phenol red, as it can interfere with absorbance readings. | |
| Precipitate in wells | The compound this compound may be precipitating at the tested concentrations. | Check the solubility of this compound in the culture medium. If precipitation is observed, consider using a lower concentration or a different solvent. |
LDH Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background LDH in control wells | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period. Alternatively, heat-inactivate the serum before use. |
| Mechanical stress during cell handling. | Handle cells gently during seeding and treatment to avoid premature cell lysis. | |
| Low signal from positive control | Insufficient cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve maximum LDH release. |
| LDH instability. | The half-life of released LDH in the supernatant is approximately 9 hours[7]. Collect and assay the supernatant promptly after the treatment period. | |
| Variable results | Air bubbles in the wells. | Be careful not to introduce air bubbles when adding reagents. If bubbles are present, they can be gently removed with a sterile pipette tip before reading the plate. |
Data Presentation
Below is an illustrative example of how to present cytotoxicity data for this compound. The IC50 value (the concentration of a drug that gives a half-maximal response) should be calculated from a dose-response curve.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines after 72-hour exposure.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 (Lung Carcinoma) | 0 (Vehicle) | 100 ± 4.2 | 15.80 |
| 25 | 48.3 ± 3.1 | ||
| 50 | 22.1 ± 2.5 | ||
| 100 | 9.7 ± 1.8 | ||
| 200 | 3.5 ± 0.9 | ||
| HepG2 (Hepatocellular Carcinoma) | 0 (Vehicle) | 100 ± 5.1 | 15.58 |
| 25 | 51.2 ± 3.8 | ||
| 50 | 25.4 ± 2.9 | ||
| 100 | 11.3 ± 2.1 | ||
| 200 | 4.1 ± 1.2 | ||
| MCF-7 (Breast Adenocarcinoma) | 0 (Vehicle) | 100 ± 3.9 | >200 |
| 25 | 95.6 ± 4.5 | ||
| 50 | 88.2 ± 3.7 | ||
| 100 | 75.9 ± 5.3 | ||
| 200 | 62.1 ± 4.8 | ||
| DLD-1 (Colorectal Adenocarcinoma) | 0 (Vehicle) | 100 ± 4.7 | >200 |
| 25 | 92.4 ± 4.1 | ||
| 50 | 85.7 ± 3.9 | ||
| 100 | 71.3 ± 5.1 | ||
| 200 | 58.9 ± 4.4 |
Note: The data presented in this table is for illustrative purposes and is based on typical results seen for cytotoxic compounds in similar studies[8]. Actual results may vary depending on experimental conditions.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[9].
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[9].
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (typically a 50:1 ratio)[10].
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently and read the absorbance at 450 nm. A reference wavelength between 630-690 nm can be used to subtract non-specific background absorbance.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[7].
-
Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm.
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow for performing cell viability assays.
TNF-α Signaling Pathway and Point of Inhibition by this compound
Caption: Inhibition of TNF-α by this compound blocks downstream signaling.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. cusabio.com [cusabio.com]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. TNF Signaling Pathway | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
A Comparative Guide to (Rac)-Benpyrine and Other Small Molecule TNF-α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (Rac)-Benpyrine and other notable small molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitors, supported by experimental data. TNF-α is a critical cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases. While biologic TNF-α inhibitors have been successful, the development of orally bioavailable small molecule inhibitors represents a significant therapeutic advance.
Introduction to Small Molecule TNF-α Inhibitors
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[1] Overproduction of TNF-α is implicated in a variety of autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] The therapeutic inhibition of TNF-α has been validated by the clinical success of biologic drugs such as monoclonal antibodies. However, these large molecule therapeutics are associated with high costs and parenteral administration.[1] Small molecule inhibitors offer the potential for oral bioavailability, reduced immunogenicity, and lower production costs, making them an attractive alternative.[1]
This guide focuses on a comparative analysis of this compound, a potent and orally active TNF-α inhibitor, against other well-characterized small molecule inhibitors.[2]
Mechanism of Action
Small molecule TNF-α inhibitors employ diverse mechanisms to disrupt TNF-α signaling. The primary strategies include direct binding to TNF-α to block its interaction with its receptors (TNFR1 and TNFR2), and induction of TNF-α trimer disassembly.
This compound functions as a direct inhibitor of TNF-α. It binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1.[3] This prevents the initiation of the downstream inflammatory signaling cascade.
SPD-304 is another small molecule inhibitor that operates by promoting the disassembly of the functional TNF-α trimer.[4][5] The TNF-α trimer is the biologically active form that binds to its receptors; by inducing its dissociation, SPD-304 effectively neutralizes its activity.
SAR441566 (Balintumafib) stabilizes an asymmetrical form of the soluble TNF-α trimer, which compromises its downstream signaling capabilities.[2][4]
dot
Caption: Mechanisms of action for small molecule TNF-α inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound and other selected small molecule TNF-α inhibitors. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Potency and Binding Affinity
| Compound | Assay | Target | IC50 | KD | Reference(s) |
| This compound | ELISA | TNF-α/TNFR1 Interaction | 0.109 µM | 82.1 µM | [3] |
| SPD-304 | ELISA | TNF-α/TNFR1 Binding | 12 µM | 6.1 ± 4.7 nM | [6] |
| SAR441566 | CD11b expression | Endogenous TNF in whole blood | 35 nM | 15.1 nM | [2][7] |
| C87 | Cytotoxicity Assay | TNF-α induced cytotoxicity | 8.73 µM | - | [4] |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound | Collagen-Induced Arthritis (Mouse) | 25-50 mg/kg, oral gavage, daily | Significantly relieved symptoms of arthritis. | [8] |
| This compound | Endotoxemia (Mouse) | 25 mg/kg | Attenuated TNF-α-induced inflammation, reducing liver and lung injury. | [8] |
| SAR441566 | Collagen Antibody-Induced Arthritis (Mouse) | Not specified | Showed anti-TNF antibody-like efficacy. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
TNF-α Inhibition Assay (Cell Viability)
This assay measures the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 mouse fibrosarcoma cells.
Materials:
-
L929 cells
-
Recombinant human TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT reagent or other cell viability assay kit
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells, along with 1 µg/mL actinomycin D and 1 ng/mL TNF-α.
-
Incubate the plate at 37°C for 20-24 hours.
-
Measure cell viability using the MTT assay or a similar method.
-
Calculate the IC50 value, which is the concentration of the compound that results in 50% inhibition of TNF-α-induced cell death.
dot
Caption: Workflow for a cell-based TNF-α inhibition assay.
NF-κB Activation Assay (Nuclear Translocation)
This assay is used to determine if a compound can inhibit the TNF-α-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the inflammatory signaling pathway.
Materials:
-
HeLa cells or other suitable cell line
-
Recombinant human TNF-α
-
Test compounds
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Seed cells in a 96-well imaging plate and allow them to attach overnight.
-
Pre-incubate the cells with the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α for a predetermined optimal time (e.g., 30 minutes).
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
dot
Caption: Workflow for NF-κB nuclear translocation assay.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally near the initial injection site.
-
Treatment: Begin administration of the test compound (e.g., this compound via oral gavage) at a predetermined time, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4). The total clinical score per mouse is the sum of the scores for all four paws.
-
Histopathology (at study termination): Collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
dot
Caption: Timeline of the collagen-induced arthritis (CIA) model.
Conclusion
This compound is a promising orally active small molecule TNF-α inhibitor that demonstrates potent in vitro and in vivo activity. Its mechanism of directly blocking the TNF-α/TNFR1 interaction provides a clear rationale for its anti-inflammatory effects. While direct comparative data with other small molecule inhibitors is limited, the available information suggests that this compound's potency is within the range of other compounds in development. The development of orally available small molecule TNF-α inhibitors like this compound holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases, offering a potentially more convenient and accessible therapeutic option compared to existing biologic treatments. Further head-to-head studies will be crucial for definitively positioning this compound within the landscape of emerging TNF-α-targeting therapies.
References
- 1. Novel tumor necrosis factor-α (TNF-α) inhibitors from small molecule library screening for their therapeutic activity profiles against rheumatoid arthritis using target-driven approaches and binary QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide for Researchers in Inflammation and Autoimmune Disease
An In-depth Comparison of (Rac)-Benpyrine and SPD304 for TNF-alpha Inhibition
In the landscape of small-molecule inhibitors targeting Tumor Necrosis Factor-alpha (TNF-α), a critical mediator of inflammation, this compound and SPD304 have emerged as significant compounds of interest. This guide provides a detailed comparison of their performance, mechanism of action, and supporting experimental data to aid researchers and drug development professionals in their endeavors.
Mechanism of Action: A Tale of Two Strategies
While both this compound and SPD304 effectively inhibit TNF-α, they employ distinct molecular strategies.
This compound is a potent, orally active TNF-α inhibitor that functions by directly binding to TNF-α.[1][2][3][4] This binding physically blocks the interaction between TNF-α and its primary receptor, TNFR1, thereby preventing the initiation of the downstream inflammatory signaling cascade.[5]
SPD304 , on the other hand, is a selective TNF-α inhibitor that promotes the dissociation of the active TNF-α trimer into inactive monomers.[6][7] This disruption of the trimeric structure prevents TNF-α from binding to its receptors and initiating signaling.[6][7] However, it is noteworthy that SPD304 has been reported to exhibit cytotoxicity at higher concentrations.[3]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for this compound and SPD304 based on available experimental findings. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | SPD304 | Reference |
| Binding Affinity (Kd) | 82.1 µM | Not Reported | [5] |
| IC50 (TNFR1 Binding) | 0.109 µM | 22 µM | [5][6] |
| IC50 (Cell-based Assay) | Not explicitly stated in µM for a specific assay, but demonstrated efficacy in L929 cytotoxicity assays. | ~4.6 µM (Varies by assay) | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these inhibitors are outlined below.
This assay quantifies the ability of an inhibitor to block the binding of TNF-α to its receptor, TNFR1.
-
Coating: 96-well microplates are coated with recombinant human TNFR1 and incubated overnight.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a suitable blocking buffer.
-
Inhibitor Incubation: A constant concentration of recombinant human TNF-α is pre-incubated with varying concentrations of the test compound (this compound or SPD304) for a defined period.
-
Binding Reaction: The pre-incubated mixture is added to the TNFR1-coated wells and incubated to allow for binding.
-
Detection: The plates are washed, and a primary antibody specific for TNF-α is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of TNF-α binding, is calculated from the dose-response curve.
This cell-based assay assesses the ability of an inhibitor to protect cells from TNF-α-induced cell death.
-
Cell Seeding: L929 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor and TNF-α Treatment: The cells are treated with a constant, cytotoxic concentration of TNF-α in the presence of varying concentrations of the test compound. Actinomycin D is often co-administered to sensitize the cells to TNF-α-induced apoptosis.
-
Incubation: The plates are incubated for a period sufficient to induce cell death (typically 18-24 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo, which measures ATP content.
-
Data Analysis: The percentage of cell survival is plotted against the inhibitor concentration to determine the EC50 value, the concentration of the compound that provides 50% protection from TNF-α-induced cytotoxicity.
This involves assessing the downstream effects of TNF-α inhibition on the NF-κB signaling pathway.
-
Cell Culture and Treatment: A suitable cell line, such as RAW264.7 macrophages, is cultured and pre-treated with different concentrations of the inhibitor for a specific duration.[5]
-
Stimulation: The cells are then stimulated with TNF-α or LPS to activate the NF-κB pathway.[5]
-
Western Blotting for IκBα Phosphorylation: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated IκBα and total IκBα to assess the level of IκBα phosphorylation, a key step in NF-κB activation.[5]
-
Immunofluorescence for p65 Nuclear Translocation: Cells grown on coverslips are treated as described above. After stimulation, the cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization, and the subcellular localization of p65 is observed using a fluorescence microscope. Inhibition of TNF-α signaling will prevent the translocation of p65 from the cytoplasm to the nucleus.[5]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of TNF-α signaling and points of inhibition by this compound and SPD304.
Caption: A generalized workflow for the in vitro and in vivo characterization of TNF-α inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lin2.curehunter.com [lin2.curehunter.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of (Rac)-Benpyrine and Etanercept: A New Oral Small Molecule vs. an Established Biologic for TNF-α Inhibition
In the landscape of therapies targeting Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory and autoimmune diseases, established biologics like etanercept are now being challenged by the emergence of novel oral small molecules. This guide provides a detailed head-to-head comparison of (Rac)-Benpyrine, a promising oral TNF-α inhibitor, and etanercept, a widely used injectable biologic. This objective analysis, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, orally active small-molecule TNF-α inhibitor that has demonstrated efficacy in preclinical models of arthritis and psoriasis.[1][2][3][4] Etanercept is a well-established biologic TNF-α inhibitor, administered via injection, with proven efficacy in a range of autoimmune diseases, including rheumatoid arthritis and psoriasis.[5][6][7][8][9][10][11] The primary distinction lies in their molecular nature, route of administration, and the maturity of their clinical data. While etanercept's clinical profile is well-documented through extensive trials, this compound is in the early stages of development, with current data limited to preclinical studies. This guide will delve into their mechanisms of action, comparative efficacy from available studies, and the experimental protocols that underpin these findings.
Mechanism of Action
Both this compound and etanercept target TNF-α, but through different molecular interactions.
This compound: As a small molecule, this compound is designed to directly bind to TNF-α, thereby blocking its interaction with its receptors.[1][2][3][4] This inhibition prevents the downstream signaling cascades, such as the NF-κB pathway, that lead to the production of pro-inflammatory cytokines and cellular inflammation.
Etanercept: Etanercept is a dimeric fusion protein that functions as a "decoy receptor" for TNF-α. It consists of two extracellular domains of the human 75-kilodalton TNF receptor (p75) linked to the Fc portion of human IgG1.[10][11] This structure allows it to bind to TNF-α in the bloodstream, effectively neutralizing it before it can bind to cell surface TNF receptors.
Comparative Efficacy: An Indirect Assessment
Direct head-to-head clinical trials comparing this compound and etanercept are not yet available. Therefore, this comparison is based on data from separate studies.
This compound: Preclinical Efficacy
The primary evidence for this compound's efficacy comes from a study in mouse models of autoimmune diseases.[1][2][3][4]
| Preclinical Model | Dosage | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 25 and 50 mg/kg (oral) | Significantly relieved symptoms of arthritis. | [1][2][3][4] |
| Imiquimod-Induced Psoriasiform Inflammation (Mouse) | 25 and 50 mg/kg (oral) | Significantly relieved symptoms of psoriasiform inflammation. | [1][2][3][4] |
| Endotoxemic Murine Model | Not specified | Attenuated TNF-α-induced inflammation, reducing liver and lung injury. | [1][2][3][4] |
Table 1: Summary of this compound Preclinical Efficacy Data
Etanercept: Clinical Efficacy
Etanercept has undergone extensive clinical testing in human populations for various autoimmune conditions. The following tables summarize key efficacy data from clinical trials in psoriatic arthritis and psoriasis.
| Endpoint | Etanercept (25 mg twice weekly) | Placebo | p-value | Reference |
| PsARC Response | 87% | 23% | <0.001 | [5][7][10] |
| ACR20 Response | 73% | 13% | <0.001 | [5][10] |
Table 2: Efficacy of Etanercept in Psoriatic Arthritis (12-week study)
| Endpoint | Etanercept (25 mg twice weekly) | Placebo | p-value | Reference |
| PASI 75 Response | 26% | 0% | 0.015 | [5] |
| Median PASI Improvement | 46% | 9% | Not specified | [5][7] |
| Median Target Lesion Improvement | 50% | 0% | Not specified | [5][7] |
Table 3: Efficacy of Etanercept in Psoriasis (12-week study)
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
This compound: In Vivo Animal Studies
-
Collagen-Induced Arthritis (CIA) Model:
-
Induction: Male BALB/c mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days later.
-
Treatment: Once arthritis was established, mice were orally administered this compound (25 or 50 mg/kg) or a vehicle control daily.
-
Assessment: Arthritis severity was scored based on paw swelling and inflammation. Histopathological analysis of the joints was performed at the end of the study.[1][2][3][4]
-
-
Imiquimod-Induced Psoriasiform Inflammation Model:
-
Induction: A daily topical dose of imiquimod cream was applied to the shaved back skin of mice for several consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: Mice were orally administered this compound (25 or 50 mg/kg) or a vehicle control daily.
-
Assessment: The severity of skin inflammation was evaluated using a modified Psoriasis Area and Severity Index (PASI) score, measuring erythema, scaling, and skin thickness.[1][2][3][4]
-
References
- 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lin2.curehunter.com [lin2.curehunter.com]
- 5. Etanercept in the treatment of psoriatic arthritis and psoriasis: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etanercept is Effective and Halts Radiographic Progression in Rheumatoid Arthritis and Psoriatic Arthritis: Final Results from a German Non-interventional Study (PRERA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arthritis News : Etanercept Shown to be Safe and Efficacious for the Treatment of Psoriatic Arthritis [hopkinsarthritis.org]
- 8. Etanercept in Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]
- 9. Etanercept in psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etanercept in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etanercept - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of (Rac)-Benpyrine Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of (Rac)-Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Due to the limited publicly available, comprehensive cross-reactivity panel data for this compound, this guide focuses on its reported specificity in the context of its mechanism of action and compares it with established alternative TNF-α inhibitors, including other small molecules and biologic drugs. Detailed experimental protocols for assessing cross-reactivity are also provided to support further research.
This compound is the racemic mixture of Benpyrine, which has been identified as a highly specific inhibitor of TNF-α. It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1.[1] This targeted action is crucial for its therapeutic potential in TNF-α-mediated inflammatory and autoimmune diseases.[2]
Comparative Data on TNF-α Inhibitors
| Compound | Class | Primary Target | Key Affinity/Potency Data | Known Cross-Reactivity / Off-Target Effects |
| This compound | Small Molecule | TNF-α | K D : 82.1 μM (to TNF-α) IC 50 : 0.109 µM (blocking TNF-α/TNFR1 interaction)[1] | Reported to be "highly specific".[2][3] No significant activity against TNF-α mutants L57A and Y59L, suggesting specificity in its binding site. Comprehensive cross-reactivity panel data is not publicly available. |
| SPD304 | Small Molecule | TNF-α | IC 50 : ~10 µM (cell-based assay) | Has been noted for potential off-target effects and toxicity concerns, which prompted the development of analogues like Benpyrine.[3] |
| Adalimumab (Humira®) | Monoclonal Antibody | TNF-α | High affinity and specificity for TNF-α. | Does not bind to lymphotoxin (TNF-β). Can induce the formation of anti-drug antibodies (ADAs), which can affect efficacy and safety. May be associated with off-target effects such as demyelinating diseases and a lupus-like syndrome. |
| Infliximab (Remicade®) | Chimeric Monoclonal Antibody | TNF-α | High affinity and specificity for TNF-α. | Can induce the formation of ADAs. Associated with infusion reactions and a risk of infections and autoimmune phenomena. |
| Etanercept (Enbrel®) | Fusion Protein (TNFR2-Fc) | TNF-α and TNF-β | Binds to both soluble and membrane-bound TNF-α and TNF-β. | Broader activity due to binding both TNF-α and TNF-β. Can also induce ADAs and is associated with an increased risk of infections. |
Experimental Protocols for Cross-Reactivity Assessment
To thoroughly evaluate the cross-reactivity of a compound like this compound, a series of in vitro assays are typically employed. These assays are designed to test the compound's binding affinity and functional activity against a wide range of potential off-targets.
Competitive Binding ELISA for Cytokine Cross-Reactivity
This assay determines if a test compound can inhibit the binding of a specific cytokine to its immobilized receptor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a specific cytokine receptor (e.g., IL-1R, IL-6R) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding:
-
Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate, pre-incubate the diluted this compound with a constant concentration of the biotinylated cytokine of interest for 30-60 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Include controls for no inhibition (biotinylated cytokine only) and background (assay buffer only).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of streptavidin-HRP diluted in assay buffer and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of a suitable chromogenic substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells.
Cellular Assay for NF-κB Activation
This assay assesses the functional consequence of inhibiting TNF-α or potentially other signaling pathways that converge on the activation of the transcription factor NF-κB.
Protocol:
-
Cell Culture: Plate a suitable reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter construct) in a 96-well cell culture plate and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α, IL-1β, LPS) for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a luciferase assay lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate and add the luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer. The inhibition of NF-κB activation is determined by the reduction in luminescence compared to the stimulated control.
Cytotoxicity Assay
This assay is used to determine if the test compound exhibits off-target cytotoxic effects on different cell lines.
Protocol:
-
Cell Plating: Seed various cell lines of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Viability Assessment:
-
Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.
-
Alternatively, use a membrane integrity assay that measures the release of lactate dehydrogenase (LDH) into the culture medium.
-
-
Data Acquisition:
-
For MTT, solubilize the formazan crystals and measure the absorbance.
-
For resazurin, measure the fluorescence.
-
For LDH, measure the enzymatic activity in the supernatant.
-
-
Analysis: Calculate the percentage of viable cells relative to the untreated control to determine the cytotoxic concentration (CC50).
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing cross-reactivity.
Caption: TNF-α Signaling Pathway and the inhibitory action of this compound.
Caption: A general workflow for assessing the cross-reactivity of a drug candidate.
References
Comparative Pharmacokinetics of Benpyrine Derivatives: A Guide for Drug Development Professionals
Disclaimer: Publicly available quantitative pharmacokinetic data for Benpyrine and its specific derivatives is limited. This guide provides a comparative framework using data from other orally administered small molecule inhibitors used in inflammatory diseases, alongside established experimental protocols relevant to the study of Benpyrine derivatives. This information is intended to serve as a reference for researchers in the design and evaluation of future studies.
Introduction
Benpyrine and its derivatives have emerged as a promising class of orally active small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α)[1]. By binding to TNF-α and blocking its interaction with its receptor, TNFR1, these compounds inhibit downstream signaling pathways, such as the NF-κB pathway, which are crucial in the inflammatory cascade[2]. Preclinical studies have demonstrated the potential of Benpyrine in attenuating inflammation in various in vivo models[1][3]. Furthermore, certain benzopyrane derivatives, such as SIMR1281, have been shown to target cancer cell metabolism and survival pathways, including the Ras/ERK and PI3K/Akt signaling pathways.
A thorough understanding of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for the successful development of these derivatives. This guide provides a comparative analysis of the expected pharmacokinetic profiles of Benpyrine derivatives, juxtaposed with data from established oral inhibitors for inflammatory diseases. It also details essential experimental protocols for their evaluation.
Comparative Pharmacokinetic Data
While specific ADME parameters for Benpyrine derivatives are not publicly available, the following table presents data from other orally administered small-molecule inhibitors used in inflammatory conditions to provide a benchmark for expected pharmacokinetic profiles.
| Parameter | Tofacitinib (JAK Inhibitor) | Upadacitinib (JAK Inhibitor) | Filgotinib (JAK Inhibitor) | Benpyrine Derivative (Expected Profile) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour (Immediate Release)[4] | ~2 - 3 hours (Extended Release)[3] | ~1 - 3 hours[5] | Rapid to moderate absorption expected |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-proportional[6] | Dose-proportional[5] | To be determined |
| Area Under the Curve (AUC) | Dose-proportional[7] | Dose-proportional[6] | Dose-proportional[5] | To be determined |
| Oral Bioavailability (F%) | ~74%[7] | Data not specified | Data not specified | Orally active, specific % to be determined |
| Elimination Half-life (t1/2) | ~3 hours (Immediate Release)[4][8] | ~9 - 14 hours (Extended Release)[6] | ~5 - 11 hours[5] | To be determined |
| Metabolism | Primarily by CYP3A4 and CYP2C19[7] | Metabolized, with two main metabolites identified[3] | Metabolized by carboxylesterase 2 to an active metabolite[9] | To be determined |
| Excretion | ~30% renal excretion of parent drug[7] | ~24% in urine and 38% in feces as unchanged drug[3] | >80% eliminated in urine[9] | To be determined |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a general procedure for determining the pharmacokinetic profile of a Benpyrine derivative following oral and intravenous administration in mice[10][11][12].
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.
Materials:
-
Benpyrine derivative
-
Vehicle for oral and IV administration (e.g., 0.5% HPMC)
-
6-8 week old BALB/c mice[13]
-
Oral gavage needles
-
Syringes for IV injection
-
Heparinized capillary tubes for blood collection[11]
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Oral (PO) Group: Administer the Benpyrine derivative at a specified dose (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer the Benpyrine derivative at a specified dose (e.g., 2 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (~30 µL) from a consistent site (e.g., submandibular vein) at predetermined time points.
-
Example time points for IV route: 5, 15, 30, 60, 120, 240, and 480 minutes.
-
Example time points for PO route: 15, 30, 60, 120, 240, 480, and 1440 minutes.
-
-
Plasma Preparation:
-
Transfer blood samples into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the Benpyrine derivative in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
In Vitro TNF-α Inhibition Assay (ELISA)
This protocol describes how to measure the ability of a Benpyrine derivative to inhibit the binding of TNF-α to its receptor using a sandwich ELISA format[16][17][18].
Objective: To determine the in vitro potency (IC50) of a Benpyrine derivative in inhibiting TNF-α.
Procedure:
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for human TNF-α and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation:
-
Add a constant concentration of recombinant human TNF-α to each well.
-
Add serial dilutions of the Benpyrine derivative to the wells.
-
Incubate to allow for binding.
-
-
Detection Antibody: Wash the plate and add an enzyme-linked polyclonal antibody specific for TNF-α.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration of the Benpyrine derivative and calculate the IC50 value.
NF-κB Pathway Activation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of a Benpyrine derivative on the NF-κB signaling pathway by measuring the levels of key proteins[19][20][21].
Objective: To determine if a Benpyrine derivative inhibits TNF-α-induced activation of the NF-κB pathway.
Procedure:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with various concentrations of the Benpyrine derivative for a specified time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
-
Cell Lysis:
-
For analyzing IκBα degradation, prepare whole-cell lysates.
-
For analyzing p65 translocation, perform nuclear and cytoplasmic fractionation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative changes in protein levels.
-
Signaling Pathways and Experimental Workflows
Caption: Benpyrine inhibits TNF-α, preventing activation of the NF-κB signaling pathway.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of age and renal impairment on the steady state pharmacokinetics of filgotinib, a selective JAK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. In vivo pharmacokinetic study [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bio-techne.com [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: (Rac)-Benpyrine vs. Infliximab in TNF-α Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro benchmark of the small molecule (Rac)-Benpyrine against the monoclonal antibody infliximab in the context of Tumor Necrosis Factor-alpha (TNF-α) inhibition. This comparison is supported by available experimental data and detailed methodologies for key assays.
The inhibition of TNF-α is a cornerstone in the treatment of various inflammatory and autoimmune diseases. While biologic therapies like infliximab have been the standard of care, the development of small molecule inhibitors such as this compound presents a promising alternative. This guide delves into the in vitro performance of both agents, offering a comparative analysis of their mechanisms of action and efficacy.
Mechanism of Action: A Tale of Two Inhibitors
Infliximab is a chimeric monoclonal antibody that functions by directly binding to both soluble and transmembrane forms of TNF-α.[1][2] This binding prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby neutralizing its pro-inflammatory activity.[1][2] The neutralization of TNF-α by infliximab leads to the downregulation of subsequent inflammatory cascades.
This compound, on the other hand, is a novel, orally active small-molecule inhibitor of TNF-α.[3][4][5] It has been shown to directly bind to TNF-α and block its signaling activation.[3][4][5] A key aspect of its mechanism is the inhibition of the TNF-α downstream signaling pathway, specifically by preventing the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.
Quantitative In Vitro Efficacy
| Parameter | This compound | Data Source |
| Binding Affinity (KD) | 82.1 μM | [1] |
| IC50 (TNFR1 Interaction) | 0.109 µM | [1] |
| Parameter | Infliximab | Data Source |
| Binding Affinity (KD) to soluble TNF-α | 4.2 pM - 9.1 nM | [6][7][8] |
| Binding Affinity (KD) to membrane TNF-α | 7.0 pM - 468 pM | [6][8] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for comparing TNF-α inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
TNF-α Induced Cytotoxicity Assay (L929 Cell Line)
This assay assesses the ability of an inhibitor to protect cells from TNF-α-induced cell death.
Materials:
-
L929 mouse fibrosarcoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound and Infliximab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well microtiter plates
Protocol:
-
Cell Seeding: Seed L929 cells at a density of 1 x 104 cells/well in a 96-well plate and incubate for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and infliximab.
-
TNF-α Stimulation: Add the test compounds to the cells, followed by a constant concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (1 µg/mL) to sensitize the cells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
Resazurin Assay: Add Resazurin solution and incubate for 4 hours.
-
-
Data Acquisition: Measure the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
TNF-α Secretion Inhibition Assay (ELISA)
This assay measures the reduction of TNF-α secretion from stimulated immune cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and Infliximab
-
Human TNF-α ELISA kit
-
96-well plates
Protocol:
-
Cell Culture: Culture THP-1 cells and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) if required.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or infliximab for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate for a defined period (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of TNF-α and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK293 or other suitable cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM medium supplemented with 10% FBS
-
Recombinant human TNF-α
-
This compound and Infliximab
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid. Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or infliximab for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation and determine the IC50 values.
Conclusion
Both this compound and infliximab demonstrate potent in vitro inhibition of the TNF-α pathway, albeit through different molecular interactions. Infliximab, a large biologic, exhibits extremely high binding affinity in the picomolar to nanomolar range. This compound, a small molecule, shows efficacy in the micromolar and sub-micromolar range for binding and functional inhibition, respectively.
References
- 1. instaCELL® TNF-α neutralization assay kit [accellerate.me]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Relative Potency of an Anti-TNF Monoclonal Antibody (mAb) by Neutralizing TNF Using an In Vitro Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cell.aemka.de [cell.aemka.de]
- 8. Small-Molecule Inhibition of TNF-alpha | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Benpyrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (Rac)-Benpyrine, a potent and orally active TNF-α inhibitor used in inflammatory and autoimmune disease research.[1][2][3][4][5]
This compound is a research chemical and should be handled with care, considering its potential hazards. [6] While there are conflicting classifications regarding its hazards, a conservative approach is always recommended. One supplier classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Another supplier, however, does not classify the substance as hazardous according to the Globally Harmonized System (GHS).[8] Given this discrepancy, it is prudent to treat this compound as a hazardous substance.
Key Safety and Handling Information
| Parameter | Information | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [7] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [7] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | Inferred from standard laboratory safety protocols |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[7] | [7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [7] |
Proper Disposal Procedures
The recommended procedure for the disposal of this compound and its containers is to send them to an approved waste disposal plant.[7] This ensures that the chemical is managed in a way that minimizes its potential impact on the environment and human health.
Step-by-Step Disposal Guide:
-
Assess the Waste: Determine if you are disposing of the solid (powder) form of this compound, a solution, or contaminated labware (e.g., vials, pipette tips).
-
Segregate the Waste:
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: If you have solutions of this compound (e.g., in DMSO), collect them in a designated, sealed, and clearly labeled waste container for chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Place any labware that has come into contact with this compound into a designated container for solid chemical waste.
-
-
Labeling: Clearly label all waste containers with the name "this compound" and appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmentally Hazardous") as a precautionary measure.
-
Consult Institutional Guidelines: Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for hazardous chemical waste disposal.
-
Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.
Spill Management: In the event of a spill, collect the spillage and dispose of it in an approved waste disposal plant.[7] Avoid release to the environment.[7]
Disposal Workflow
References
- 1. This compound|1333714-43-4|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound|CAS 1333714-43-4|DC Chemicals [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound|1333714-43-4|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling (Rac)-Benpyrine
(Rac)-Benpyrine is a potent, orally active TNF-α inhibitor intended for research use only. Due to conflicting safety data, it is imperative to handle this compound as a potentially hazardous substance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
There is conflicting information regarding the hazard classification of this compound. One safety data sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life, while another indicates it is not a hazardous substance.[1] Therefore, a conservative approach to safety is essential. Assume the compound is hazardous and requires appropriate PPE to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powder outside of a certified chemical fume hood. |
Safe Handling Procedures
Adherence to standard operating procedures for handling potent or unknown powdered compounds is critical.
Operational Plan:
-
Pre-Handling:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Wear all required PPE.
-
Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware | Rinse with a suitable solvent. Collect the rinse as hazardous waste. Dispose of the labware according to institutional guidelines for chemically contaminated items. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed waste container. |
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
